DBCO-PEG8-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H53N3O10 |
|---|---|
分子量 |
699.8 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |
InChI 键 |
RNQRJPMIQPZGDT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Structure and Application of DBCO-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and applications of DBCO-PEG8-amine, a heterobifunctional linker critical in the fields of bioconjugation, chemical biology, and pharmaceutical development.
Core Molecular Structure
This compound is a specialized chemical compound that integrates three distinct functional components: a Dibenzocyclooctyne (DBCO) group, an 8-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1] Each component imparts specific properties that make this molecule a versatile tool for covalently linking biomolecules.
-
Dibenzocyclooctyne (DBCO): This moiety is a key player in copper-free click chemistry.[2] The strained triple bond within the DBCO ring structure readily and specifically reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency within complex biological environments without interfering with native biochemical processes.[3] A significant advantage of this method is that it does not require a copper catalyst, which can be toxic to cells.[1]
-
Polyethylene Glycol (PEG8): The molecule incorporates a hydrophilic spacer arm consisting of eight repeating ethylene glycol units. This PEG linker serves several crucial functions:
-
Enhanced Solubility: It significantly increases the hydrophilicity and aqueous solubility of the molecule and its conjugates.[1][2]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance between the conjugated molecules, facilitating more efficient reactions.[1][3]
-
Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated biomolecules.[1]
-
-
Amine Group (-NH2): The terminal primary amine provides a versatile reactive handle for conjugation. It can readily form stable covalent bonds with a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (aldehydes or ketones).[2][4] This allows for the initial attachment of the DBCO-PEG8 linker to a wide range of proteins, surfaces, or other molecules of interest.
Physicochemical Properties
The quantitative data for this compound are summarized below. These values are typical and may vary slightly between suppliers.
| Property | Value | Citations |
| Chemical Formula | C₃₇H₅₃N₃O₁₀ (as TFA salt) | [2][5] |
| Molecular Weight | ~699.8 g/mol | [2][5][6] |
| Purity | ≥95% | [5][6] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage Condition | -20°C | [2] |
Experimental Protocols and Applications
This compound is instrumental in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), for targeted drug delivery, molecular imaging, and diagnostic applications.[1][3][7] The general workflow involves a two-step conjugation strategy.
General Experimental Workflow
The dual functionality of the linker allows for a sequential conjugation process.
-
Step 1: Amine-Reactive Conjugation:
-
The primary amine on the this compound linker is first conjugated to a target biomolecule (Molecule A). This is typically achieved by reacting the amine with an activated functional group on Molecule A, such as an N-hydroxysuccinimide (NHS) ester.
-
Methodology: Dissolve the NHS-ester functionalized Molecule A and this compound in an appropriate buffer (e.g., PBS, pH 7.4). The reaction is typically carried out at room temperature for 1-2 hours. Unreacted linker is then removed using size exclusion chromatography or dialysis.
-
-
Step 2: Copper-Free Click Chemistry:
-
The resulting DBCO-functionalized Molecule A is now ready to be conjugated to a second molecule (Molecule B) that has been modified to contain an azide group.
-
Methodology: The azide-containing Molecule B is added to the purified DBCO-functionalized Molecule A. The reaction proceeds spontaneously without the need for a catalyst. The mixture is incubated at room temperature for 4-12 hours to form a stable triazole linkage. The final bioconjugate can then be purified.
-
This modular approach provides high specificity and control over the final conjugate structure.[1]
Caption: Logical structure and two-step reaction workflow of this compound.
Key Applications in Research and Development
-
Antibody-Drug Conjugates (ADCs): The PEG linker can modulate the physicochemical properties of ADCs, improving solubility and optimizing pharmacokinetic profiles like clearance and half-life.[7]
-
Targeted Drug Delivery: Its properties are crucial for developing advanced drug delivery systems and targeted therapies.[1][3]
-
Molecular Imaging: The linker facilitates the precise bioconjugation needed to create novel diagnostic imaging agents.[1][3]
-
Biomolecule Labeling: It is widely used for labeling and tracking proteins, nucleic acids, and other biomolecules in living systems.[8]
References
- 1. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 2. This compound TFA salt | BroadPharm [broadpharm.com]
- 3. This compound TFA salt | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 7. DBCO PEG8 Amine - JenKem Technology USA [jenkemusa.com]
- 8. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
DBCO-PEG8-Amine: A Technical Guide to Copper-Free Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of DBCO-PEG8-amine in copper-free click chemistry. Designed for professionals in the fields of life sciences and drug development, this document provides a comprehensive overview of the underlying mechanism, quantitative kinetic and stability data, detailed experimental protocols, and troubleshooting strategies.
Introduction to Copper-Free Click Chemistry and this compound
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation.[1][2] This bioorthogonal reaction enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] The driving force behind this reaction is the high ring strain of a cyclooctyne, such as Dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1]
This compound is a heterobifunctional linker that incorporates three key components:
-
DBCO (Dibenzocyclooctyne): A highly reactive strained alkyne that enables rapid and specific reaction with azides.[3]
-
PEG8 (Octaethylene Glycol): A hydrophilic polyethylene glycol spacer that enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[3]
-
Amine (-NH2): A primary amine group that allows for the initial conjugation of the linker to a biomolecule of interest through well-established amine-reactive chemistries (e.g., using NHS esters or carbodiimides).[3]
The combination of these features makes this compound a versatile reagent for the precise and efficient construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.
The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental reaction underpinning the utility of this compound is the Strain-Promoted Alkyne-Azide [3+2] Cycloaddition (SPAAC). This reaction proceeds without the need for a copper catalyst, which is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) as copper ions can be toxic to cells and organisms.
The reaction mechanism is driven by the significant ring strain of the cyclooctyne ring within the DBCO moiety. This inherent strain lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed efficiently at physiological temperatures and pH. The result is a stable, covalent triazole linkage.
References
An In-depth Technical Guide to DBCO-PEG8-amine: Molecular Weight and Formula
This guide provides essential information for researchers, scientists, and drug development professionals on the molecular characteristics of DBCO-PEG8-amine, a bifunctional linker commonly used in bioconjugation and click chemistry.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. This data is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C37H53N3O10 | [1][2] |
| Molecular Weight | 699.84 g/mol | [1] |
| Alternate Molecular Weight | 699.83 g/mol | [3] |
Molecular Structure and Connectivity
This compound is a heterobifunctional linker composed of three key moieties: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer with eight repeating units, and a terminal amine group. This structure allows for the conjugation of a DBCO-reactive molecule to an amine-reactive molecule. The DBCO group participates in copper-free click chemistry reactions with azide-containing molecules, while the primary amine can form stable amide bonds with activated esters, such as NHS esters, or react with other carbonyl compounds.[2][4] The hydrophilic PEG spacer enhances solubility and provides a flexible linker arm to minimize steric hindrance.[2]
Caption: Logical relationship of the functional components of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly dependent on the specific application, including the nature of the molecules to be conjugated, the reaction conditions (e.g., solvent, temperature, pH), and the desired purification method. It is recommended to consult specific literature or manufacturer's guidelines relevant to your experimental setup. In general, the amine group is reactive with carboxylic acids, activated NHS esters, and other carbonyls, while the DBCO group is utilized in copper-free Click Chemistry reactions.[2]
References
A Technical Guide to the Solubility of DBCO-PEG8-amine in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DBCO-PEG8-amine, a critical heterobifunctional linker used in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted drug delivery. Understanding the solubility of this reagent is paramount for the successful design and execution of labeling and conjugation experiments.
Physicochemical Properties and Solubility Profile
This compound, often supplied as a trifluoroacetate (TFA) salt, is an amphiphilic molecule combining a hydrophobic dibenzocyclooctyne (DBCO) group with a hydrophilic polyethylene glycol (PEG) spacer of eight ethylene oxide units, terminated with a primary amine. The PEG8 linker significantly enhances the hydrophilicity of the molecule, influencing its solubility in aqueous and organic solvents.[1][2]
Qualitative Solubility
Technical data from various suppliers consistently indicate that this compound is soluble in both water and dimethyl sulfoxide (DMSO).[3][4] The hydrophilic PEG spacer is the primary contributor to its aqueous solubility.[3] DMSO, a polar aprotic solvent, is capable of dissolving a wide range of both polar and nonpolar compounds, making it a common solvent for DBCO-containing reagents.[3]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference(s) |
| This compound (TFA Salt) | Water | Soluble | [3] |
| DMSO | Soluble | [3] | |
| Dichloromethane (DCM) | Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble | [3] |
Note: The term "soluble" is qualitative. For applications requiring high concentrations, a quantitative determination of solubility is essential. Section 2.0 provides a detailed protocol for this determination.
Experimental Protocol: Determining Aqueous Solubility
The equilibrium solubility of this compound in an aqueous buffer can be reliably determined using the "shake-flask" method, a gold standard for solubility measurement.[5] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Incubator or temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
-
Volumetric flasks and pipettes for standard preparation
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube. The excess solid should be clearly visible.
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the tube and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[5]
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant, ensuring that no solid particles are disturbed.
-
For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter.[5]
-
-
Quantification by HPLC:
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations in the mobile phase or a solvent compatible with your HPLC method.
-
Analyze Samples: Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine Concentration: The concentration of this compound in the supernatant is determined by comparing its peak area to the calibration curve generated from the standards. This concentration represents the equilibrium solubility of the compound under the tested conditions.[5]
-
Data Reporting
The solubility should be reported in standard units such as mg/mL or Molarity (mol/L) at the specified temperature and pH.
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This compound is a key linker in the synthesis of ADCs via copper-free click chemistry.[2][6] The amine group allows for conjugation to a payload or antibody, while the DBCO group enables a highly specific and biocompatible reaction with an azide-modified partner. The following diagram illustrates a typical workflow for synthesizing an ADC using a this compound linker.
References
Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for DBCO-PEG8-amine, a bifunctional linker critical in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility of experimental results and the efficacy of the final conjugate. This document outlines the chemical properties, potential degradation pathways, storage recommendations, and experimental protocols for stability assessment.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key chemical moieties:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the molecule, improves solubility in aqueous buffers, and provides a flexible linker arm to minimize steric hindrance between the conjugated molecules.
-
Amine (-NH2): A primary amine that serves as a versatile reactive handle for conjugation to molecules containing activated esters (e.g., NHS esters), carboxylic acids (in the presence of a carbodiimide), or aldehydes.
The combination of these functionalities makes this compound a valuable tool for the construction of antibody-drug conjugates (ADCs), targeted imaging agents, and other complex biomolecular assemblies.
Chemical Structure and Properties
Molecular Formula: C₃₇H₅₃N₃O₁₀ Molecular Weight: 699.8 g/mol
The structural features of this compound dictate its reactivity and stability. The strained cyclooctyne ring of the DBCO group is the most reactive part of the molecule, while the PEG chain is generally inert but can be susceptible to oxidation. The primary amine is a nucleophile that can be protonated at acidic pH, which can affect its reactivity and the overall stability of the compound.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical species. The molecule's stability is a composite of the stability of its three main components.
Stability of the DBCO Moiety
The DBCO group, while enabling rapid copper-free click chemistry, is susceptible to degradation under certain conditions:
-
Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA) at high concentrations, can lead to the rearrangement and inactivation of the DBCO ring.[1][2] This is a critical consideration during the synthesis and purification of DBCO-containing peptides and other molecules.
-
Thiols: The strained alkyne of the DBCO group can react with thiols, such as glutathione (GSH), which is present in serum. This can lead to a loss of reactivity towards azides.[3]
-
Oxidation: The DBCO group can be susceptible to oxidation, which can also lead to its degradation.[4]
Stability of the PEG Linker
Polyethylene glycol is generally considered a stable and biocompatible polymer. However, it can undergo degradation through:
-
Oxidative Degradation: The ether backbone of the PEG chain can be susceptible to oxidative cleavage, particularly in the presence of transition metal ions and oxygen. This process can be accelerated by heat and light.[5][6][7][8]
-
Thermal Degradation: At elevated temperatures, PEG can undergo chain scission, leading to the formation of lower molecular weight fragments.[6][7][9]
Stability of the Amine Group
The primary amine in this compound is a relatively stable functional group. It is most reactive at a slightly basic pH (typically 7.5-8.5) for reactions with NHS esters. At lower pH, the amine will be protonated to the ammonium salt, which is less reactive but may be more stable for storage. For this reason, this compound is often supplied as a trifluoroacetate (TFA) or hydrochloride (HCl) salt to improve its handling and stability as a solid.
Recommended Storage and Handling
To ensure the long-term stability and performance of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale |
| Form | Store as a solid whenever possible. | Solid-state storage minimizes degradation reactions that can occur in solution. |
| Temperature | -20°C for long-term storage. | Low temperatures slow down potential degradation pathways for all components of the molecule.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, which can contribute to oxidative degradation of the PEG chain and hydrolysis. |
| Light | Protect from light. | Light can potentially catalyze oxidative degradation. |
| Moisture | Keep desiccated. | Moisture can lead to hydrolysis of the compound and reduce its shelf life. |
Handling of Solutions:
-
Stock Solutions: Prepare stock solutions in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These can be stored at -20°C for short periods (days to weeks), but fresh solutions are always recommended.
-
Aqueous Solutions: Prepare aqueous working solutions immediately before use. The stability of this compound in aqueous buffers is pH and temperature-dependent. For optimal short-term stability, a buffer at neutral pH (e.g., PBS pH 7.4) and storage at 4°C is recommended.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation. Aliquot stock solutions into single-use volumes.
Quantitative Stability Data
| pH | Temperature | Time (hours) | Remaining Intact Compound (%) | Notes |
| 5.0 | 25°C | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 | >95% | Optimal condition for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 | 90 - 95% | Generally stable, though higher pH can increase the rate of hydrolysis of other functional groups if present. |
This data is for DBCO-NHCO-PEG4-acid and should be considered as a guideline for this compound. For critical applications, it is highly recommended to perform in-house stability tests.[4]
Experimental Protocols for Stability Assessment
To determine the stability of this compound under specific experimental conditions, the following protocols can be adapted.
HPLC-Based Stability Assay in Aqueous Buffer
This method is suitable for quantifying the degradation of this compound over time in a specific buffer.
Objective: To determine the rate of degradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for the DBCO group)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Test Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution for HPLC analysis. The T=0 sample should be analyzed immediately after preparation.
-
HPLC Analysis: Inject the aliquots onto the RP-HPLC system. Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram from the T=0 sample.
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of intact compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics.
-
Quantitative NMR (qNMR) for Stability Assessment
qNMR is a powerful technique for the absolute quantification of compounds in solution without the need for a specific reference standard of the analyte.
Objective: To determine the concentration of intact this compound in a sample over time.
Materials:
-
This compound sample incubated under specific conditions
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: At each time point of the stability study, take an aliquot of the this compound solution.
-
Internal Standard: Add a precise amount of the certified internal standard to the aliquot.
-
NMR Analysis: Dissolve the mixture in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Data Processing:
-
Integrate the area of a well-resolved signal from this compound (e.g., aromatic protons of the DBCO group).
-
Integrate the area of a signal from the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / V) * Purityₛₜₑ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons for the integrated this compound signal
-
Iₛₜₑ = Integral of the internal standard signal
-
Nₛₜₑ = Number of protons for the integrated internal standard signal
-
Mₓ = Molecular weight of this compound
-
Mₛₜₑ = Molecular weight of the internal standard
-
mₛₜₑ = Mass of the internal standard
-
V = Volume of the sample
-
Purityₛₜₑ = Purity of the internal standard
-
Visualizations
Caption: Recommended Storage and Handling Workflow for this compound.
Caption: Key Factors Leading to the Degradation of this compound.
Caption: Experimental Workflow for HPLC-Based Stability Assessment.
Conclusion
This compound is a powerful and versatile bifunctional linker, but its stability is not absolute. A thorough understanding of its potential degradation pathways and adherence to proper storage and handling protocols are essential for its successful application in research and drug development. For applications where stability is critical, it is strongly recommended to perform in-house stability studies using the protocols outlined in this guide to ensure the integrity and reactivity of the reagent under the specific experimental conditions.
References
- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound TFA salt | BroadPharm [broadpharm.com]
The Strategic Advantage of PEG8 Linkers in DBCO Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of bioconjugation, the precision and efficiency of molecular coupling are paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry, enabling the bioorthogonal ligation of molecules in complex biological systems. The incorporation of a Polyethylene Glycol (PEG) spacer, specifically an eight-unit PEG (PEG8), into DBCO reagents is a critical design feature that significantly enhances their utility and performance. This technical guide provides a comprehensive exploration of the purpose and benefits of the PEG8 linker in DBCO reagents, offering insights into its impact on solubility, reaction kinetics, and steric hindrance. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the successful application of these advanced bioconjugation tools.
Introduction to DBCO Reagents and the Role of PEGylation
Dibenzocyclooctyne (DBCO) is a cyclooctyne derivative that undergoes a highly efficient and selective reaction with azides, known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is particularly valuable for biological applications because it proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonality allows for the precise labeling and conjugation of biomolecules within living systems without interfering with native biochemical processes.[3]
PEGylation, the process of covalently attaching polyethylene glycol chains to molecules, is a widely adopted strategy in drug delivery and bioconjugation to improve the physicochemical properties of biomolecules.[4][5] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[] When incorporated as a linker in DBCO reagents, PEG imparts several advantageous properties.
The PEG8 linker , a discrete chain of eight ethylene glycol units, serves as a flexible, hydrophilic spacer that confers a multitude of benefits to DBCO reagents.[7] These advantages are critical for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein-small molecule conjugates, and tools for cellular imaging and proteomics.[8][9]
Core Functions and Advantages of the PEG8 Linker
The integration of a PEG8 linker into the structure of DBCO reagents serves several key purposes:
Enhanced Hydrophilicity and Solubility
Many biomolecules and fluorescent dyes are hydrophobic, leading to challenges with aggregation and precipitation in aqueous buffers. The hydrophilic nature of the PEG8 linker significantly increases the overall water solubility of the DBCO reagent and the resulting bioconjugate.[3][10] This improved solubility is crucial for maintaining the stability and biological activity of proteins and antibodies during and after conjugation.[3]
Reduction of Steric Hindrance
The flexible and extended nature of the PEG8 spacer arm provides spatial separation between the DBCO moiety and the molecule to which it is attached.[11] This separation minimizes steric hindrance, allowing the DBCO group to more readily access and react with its azide-functionalized binding partner.[11] This is particularly important when conjugating large biomolecules like antibodies, where bulky protein structures can otherwise impede the reaction.[11]
Improved Reaction Kinetics
By mitigating steric hindrance and enhancing solubility, the PEG8 linker can lead to an increase in the rate of the SPAAC reaction.[12] The improved accessibility of the reactive groups facilitates more frequent and successful molecular collisions, leading to faster and more efficient conjugation. While specific quantitative data for the PEG8 linker is limited, studies on similar PEG linkers have demonstrated a notable enhancement in reaction rates. For instance, the presence of a PEG5 linker was shown to increase the SPAAC reaction rate by an average of 31 ± 16%.[12]
Enhanced Biocompatibility and Reduced Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and nanoparticles.[] The PEG8 linker can help to shield the conjugated molecule from the host immune system, potentially prolonging its circulation time and reducing adverse immune responses.
Quantitative Data and Performance Metrics
While extensive quantitative comparisons are often proprietary or application-specific, the available data consistently highlights the positive impact of PEG linkers on bioconjugation efficiency. The following tables summarize key parameters and reported observations.
| Parameter | DBCO without PEG Linker | DBCO with PEG Linker (General) | Source |
| Solubility | Often limited in aqueous buffers, may require organic co-solvents. | Significantly increased water solubility, reducing the need for organic solvents.[2][3][10] | [2][3][10] |
| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads. | Reduces or eliminates aggregation and precipitation issues.[3] | [3] |
| Reaction Kinetics | Can be slower due to steric hindrance and lower solubility. | Generally faster reaction rates due to reduced steric hindrance and improved accessibility of reactive groups.[12] | [12] |
| Conjugation Efficiency | May be lower, particularly with large biomolecules. | Often described as "quantitative" or showing significant improvement in yield.[12] | [12] |
Table 1: Qualitative Comparison of DBCO Reagents with and without a PEG Linker.
| Method | Principle | Reported Efficiency/Yield with DBCO-PEG | Key Considerations | Source |
| UV-Vis Spectroscopy | Monitors the decrease in DBCO absorbance at ~309-310 nm upon reaction with an azide. | Often described as "quantitative" or showing extensive consumption of the DBCO peak.[12] | Requires a spectrophotometer and the molar extinction coefficient of the specific DBCO reagent. | [12] |
| Mass Spectrometry | Directly measures the mass of the final conjugate to confirm successful ligation and determine the drug-to-antibody ratio (DAR). | High-resolution mass spectrometry can confirm the precise mass of the conjugate, indicating successful and specific reaction. | Requires access to a mass spectrometer and expertise in data analysis. | |
| Fluorescence-based Assays | Uses a fluorescently tagged azide or DBCO partner to quantify the extent of conjugation. | Can provide high-precision quantification of conjugated molecules. | Requires a fluorometer and specific fluorescent probes. A standard curve is necessary for accurate quantification. | [12] |
Table 2: Methods for Quantifying DBCO-PEG Conjugation Efficiency.
Experimental Protocols
The following are detailed methodologies for common applications of DBCO-PEG8 reagents.
Antibody Labeling with DBCO-PEG8-NHS Ester
This protocol describes the conjugation of a DBCO-PEG8-NHS ester to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
DBCO-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns (or similar size-exclusion chromatography system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.[]
-
-
DBCO-PEG8-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DBCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-PEG8-NHS ester solution to the antibody solution.[10] The final DMSO concentration in the reaction mixture should not exceed 20% to maintain antibody integrity.[10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[10][13]
-
-
Quenching the Reaction:
-
Purification of the DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-PEG8-NHS ester using a Zeba™ Spin Desalting Column according to the manufacturer's protocol.[13]
-
The purified DBCO-labeled antibody is now ready for the subsequent click chemistry reaction with an azide-containing molecule.
-
Protein Modification with DBCO-PEG8-Maleimide
This protocol outlines the conjugation of a DBCO-PEG8-maleimide to sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Protein of interest containing free sulfhydryl groups
-
DBCO-PEG8-maleimide
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Quenching reagent (e.g., 2-mercaptoethanol or cysteine)
-
Size-exclusion chromatography system
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a sulfhydryl-free buffer at a concentration of >1 mg/mL.[14]
-
If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[]
-
Remove the reducing agent using a desalting column immediately before adding the maleimide reagent.
-
-
DBCO-PEG8-Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DBCO-PEG8-maleimide in anhydrous DMF or DMSO.[15]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a 10-30 fold molar excess of a quenching reagent like 2-mercaptoethanol or cysteine over the maleimide to cap any unreacted maleimide groups.[15]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-labeled Protein:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.[14]
-
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex experimental workflows and signaling pathways.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow illustrates the two-step process of creating an ADC using a DBCO-PEG8 linker.
Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Experimental Workflow for Cell Surface Labeling
This diagram outlines the process of labeling cell surface proteins using metabolic labeling followed by a click reaction with a DBCO-PEG8-functionalized probe.
Experimental workflow for labeling cell surface proteins.
Investigating a Signaling Pathway Using a Labeled Ligand
This diagram illustrates a conceptual approach to studying a cell signaling pathway by using a ligand that has been labeled with a fluorescent probe via a DBCO-PEG8 linker. This allows for the visualization and tracking of the ligand-receptor interaction and subsequent downstream events.
Conceptual diagram for investigating a signaling pathway.
Conclusion
The incorporation of a PEG8 linker into DBCO reagents represents a significant advancement in the field of bioconjugation. This seemingly simple structural modification provides a powerful combination of enhanced hydrophilicity, reduced steric hindrance, and improved reaction kinetics, ultimately leading to more efficient and reliable conjugation outcomes. For researchers in drug development and the life sciences, a thorough understanding of the role of the PEG8 linker is essential for the rational design and successful implementation of bioconjugation strategies. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for harnessing the full potential of DBCO-PEG8 reagents in a wide array of cutting-edge applications.
References
- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
An In-Depth Technical Guide to DBCO-PEG8-Amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol (8)-Amine (DBCO-PEG8-amine), a trifunctional linker molecule that has become an invaluable tool in the field of bioconjugation. Its unique properties enable the straightforward and efficient labeling and modification of biomolecules, paving the way for advancements in targeted therapeutics, molecular imaging, and diagnostics.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG8): A hydrophilic spacer consisting of eight repeating ethylene glycol units. This PEG linker enhances the water solubility of the molecule and its conjugates, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the labeled biomolecule.[1][3]
-
Amine (-NH2): A primary amine group that can be readily conjugated to various functional groups on biomolecules, such as activated esters (e.g., NHS esters) on proteins or carboxylic acids on other molecules.[4]
The combination of these three moieties in a single molecule allows for a versatile, two-step conjugation strategy. First, the amine group is used to attach the linker to a biomolecule of interest. Subsequently, the exposed DBCO group can be specifically reacted with an azide-modified molecule.
Key Advantages in Bioconjugation
The use of this compound offers several distinct advantages for researchers in bioconjugation:
-
High Reaction Efficiency and Specificity: The SPAAC reaction between DBCO and azide is highly efficient and selective, leading to high yields of the desired conjugate with minimal byproducts.[3]
-
Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for applications involving living cells and in vivo studies.[2][3]
-
Enhanced Solubility: The hydrophilic PEG8 spacer improves the solubility of both the linker and the final bioconjugate in aqueous buffers, which is crucial for biological applications.[1][3]
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for more efficient conjugation, especially when dealing with large biomolecules.[1][3]
-
Versatility: The amine group can be reacted with a variety of functional groups, enabling the labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[4]
Quantitative Data on DBCO-PEG Conjugations
The efficiency and stability of bioconjugation reactions are critical for reproducible and reliable results. Below are tables summarizing key quantitative parameters for DBCO-PEG mediated conjugations.
Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction
| Parameter | Recommended Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction to completion.[5] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate, but the stability of the biomolecules must be considered.[5] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[5] |
| pH | 7.0 - 8.5 | The SPAAC reaction is generally tolerant to a range of pH values, but slightly alkaline conditions can increase the reaction rate.[6][7] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | If the DBCO-containing molecule has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and added to the reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid denaturation of proteins.[5] |
Table 2: Typical Post-Synthesis Yields for DBCO-Oligonucleotide Conjugation
| Oligo Synthesis Scale | Expected Yield (nmols) |
| 50 nmol | ~ 2 nmol |
| 200 nmol | ~ 5 nmol |
| 1 µmol | ~ 16 nmol |
| 10 µmol | ~ 150 nmol |
| Yields are estimates and can be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[3] |
Table 3: Comparative Stability of Bioconjugation Linkages in the Presence of Glutathione (GSH)
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[1] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols.[1] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Antibody Labeling with this compound
This two-step protocol describes the conjugation of this compound to an antibody via its amine groups, followed by the reaction with an azide-containing molecule.
Materials:
-
Antibody of interest
-
This compound
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation of a carboxylated molecule to be conjugated to the amine of the linker, or an NHS-ester functionalized molecule to react with the amine.
-
Azide-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of Antibody with DBCO-PEG8-NHS Ester (if starting with this compound and a carboxylated molecule)
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare DBCO-PEG8-NHS Ester: This can be prepared by reacting this compound with an excess of a homobifunctional NHS ester crosslinker, but it is more common to use a commercially available DBCO-PEG-NHS ester. Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted DBCO-PEG-NHS ester using a desalting column or dialysis against PBS.
Step 2: Copper-Free Click Reaction with Azide-Functionalized Molecule
-
Prepare Azide-Molecule: Dissolve the azide-functionalized molecule in a compatible solvent.
-
Click Reaction: Add a 2-4 fold molar excess of the azide-functionalized molecule to the DBCO-labeled antibody.
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing.
-
Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-molecule.
Characterization:
-
Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (280 nm) and the DBCO group (~309 nm) or the azide-containing molecule if it has a chromophore.
-
Confirm the integrity and purity of the conjugate using SDS-PAGE and mass spectrometry.
Protocol 2: Cell Surface Labeling and Flow Cytometry Analysis
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by detection with a this compound-fluorophore conjugate via flow cytometry.
Materials:
-
Cells of interest
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
This compound conjugated to a fluorophore
-
Cell culture medium
-
FACS Buffer (PBS with 1-2% BSA or FBS)
-
Flow cytometer
Procedure:
Step 1: Metabolic Labeling of Cells with Azide Sugar
-
Cell Culture: Culture cells to the desired confluency.
-
Metabolic Labeling: Supplement the cell culture medium with an optimized concentration of the azide-containing sugar (e.g., 25-50 µM Ac4ManNAz).
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
Step 2: Labeling with DBCO-Fluorophore and Flow Cytometry
-
Cell Harvesting: Harvest the cells and wash them with FACS buffer.
-
DBCO-Fluorophore Labeling: Resuspend the cells in FACS buffer containing the this compound-fluorophore conjugate at an optimized concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove unbound DBCO-fluorophore.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.[8]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a DBCO-PEG linker.
Caption: Experimental workflow for cell surface labeling and flow cytometry analysis.
Caption: Signaling pathway of a targeted drug delivery system utilizing an ADC.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise during bioconjugation reactions. Here is a guide to troubleshooting common issues when working with this compound.
Table 4: Troubleshooting Guide for this compound Bioconjugation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Degradation of DBCO reagent: The DBCO group can lose reactivity over time due to oxidation or reaction with water, especially if stored improperly.[9] | Ensure proper storage of the this compound reagent at -20°C, protected from moisture. Prepare fresh solutions of the reagent before each experiment. |
| Suboptimal reaction conditions: Incorrect pH, temperature, or reactant concentrations can lead to poor yields. | Optimize reaction conditions as outlined in Table 1. Consider increasing the reaction time or temperature if biomolecules are stable under those conditions. | |
| Presence of azide in buffers: Buffers containing sodium azide will react with the DBCO group, reducing the efficiency of the desired conjugation.[5] | Use azide-free buffers for all steps of the conjugation process. | |
| Inefficient prior modification: The biomolecule may not have been successfully functionalized with an azide or the amine group on the target may not be accessible. | Verify the successful incorporation of the azide group using a small-scale test reaction with an azide-reactive fluorescent dye or by mass spectrometry. Ensure the amine groups on the target biomolecule are accessible for conjugation. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variations in conjugation efficiency: Small changes in reaction conditions can lead to batch-to-batch variability in the number of linkers attached to the antibody. | Carefully control all reaction parameters, including temperature, pH, and incubation time. Consider using site-specific conjugation methods to achieve a more homogeneous product. |
| ADC Aggregation | Hydrophobicity of the DBCO linker and payload: The hydrophobic nature of the DBCO group and many drug payloads can lead to aggregation, especially at high DARs. | Optimize the linker design by using a longer PEG spacer if necessary. Screen different formulation buffers with varying pH and excipients to improve the solubility of the ADC. Reduce the molar excess of the DBCO-linker-payload during the conjugation reaction to lower the average DAR.[10] |
| Difficulty in Purification | Similar properties of reactants and products: Unreacted starting materials may be difficult to separate from the final conjugate. | Optimize the purification method. For SEC, ensure the column has the appropriate fractionation range. For other chromatography methods, adjust the gradient or buffer conditions. |
By understanding the fundamental principles of this compound chemistry, following optimized protocols, and systematically troubleshooting any issues that arise, researchers can successfully leverage this powerful tool to advance their work in the exciting field of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with DBCO-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. A critical component in the synthesis of these complex biomolecules is the linker that connects the antibody to the payload. DBCO-PEG8-amine is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG8) spacer, and a terminal primary amine.[1][2]
The DBCO moiety allows for a highly specific and efficient reaction with azide-functionalized molecules in a bioorthogonal manner, eliminating the need for cytotoxic copper catalysts.[1] The PEG8 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the ADC.[3][4][] The terminal amine provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.[2]
These application notes provide a detailed protocol for the two-step labeling of an antibody using this compound, focusing on the conjugation of a payload to the linker and the subsequent copper-free click chemistry reaction with an azide-modified antibody.
Principle of the Method
The antibody labeling strategy using this compound is a two-stage process designed for the precise and stable conjugation of a payload (e.g., a small molecule drug, a fluorescent dye) to an antibody.
-
Payload-Linker Conjugation: The first stage involves the covalent attachment of the payload to the this compound linker. This is typically achieved by activating a carboxylic acid group on the payload to form a reactive ester, which then readily reacts with the primary amine of the this compound, forming a stable amide bond. This step yields a DBCO-functionalized payload.
-
Antibody-Payload "Click" Reaction: The second stage utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. An azide group is site-specifically introduced into the antibody. The DBCO-functionalized payload from the first stage is then reacted with the azide-modified antibody. The DBCO group on the payload specifically and efficiently "clicks" with the azide group on the antibody, forming a stable triazole linkage and yielding the final antibody conjugate.[6]
This method offers significant advantages, including the formation of a stable conjugate with a defined drug-to-antibody ratio (DAR), enhanced solubility and stability due to the PEG spacer, and the avoidance of harsh reaction conditions that could compromise the antibody's integrity.[3][6]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of antibodies labeled using a DBCO-PEG linker strategy. The actual values will vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Value | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (LC-MS) | [7][8] |
| Labeling Efficiency | > 90% | SDS-PAGE, UV-Vis Spectroscopy | [9] |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) | [] |
| Purity | > 95% | Size-Exclusion Chromatography (SEC-HPLC) | [] |
| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC-HPLC) | [3][] |
| In Vitro Plasma Stability | > 95% after 7 days | ELISA, LC-MS | [6] |
Experimental Protocols
Protocol 1: Activation of Carboxylated Payload and Conjugation to this compound
This protocol describes the activation of a payload containing a carboxylic acid group using EDC and Sulfo-NHS, followed by conjugation to this compound.
Materials:
-
Carboxylated payload
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Payload Activation: a. Dissolve the carboxylated payload in anhydrous DMF or DMSO to a concentration of 10-20 mM. b. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the payload solution. c. Incubate the activation reaction for 15-30 minutes at room temperature.
-
Conjugation to this compound: a. Dissolve this compound in the Reaction Buffer. b. Add the activated payload solution to the this compound solution at a 3- to 5-fold molar excess of the payload. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: a. Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted activated payload. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the DBCO-functionalized payload using reversed-phase HPLC to remove unreacted payload, this compound, and reaction byproducts. b. Confirm the identity and purity of the product by mass spectrometry and HPLC.[8]
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final Antibody Conjugation
This protocol describes the "click" reaction between the azide-modified antibody and the DBCO-functionalized payload.
Materials:
-
Azide-modified antibody (prepared using standard protocols)
-
DBCO-functionalized payload (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: a. Prepare a solution of the azide-modified antibody in the Reaction Buffer at a concentration of 2-5 mg/mL.
-
Click Reaction: a. Add the DBCO-functionalized payload to the antibody solution at a 2- to 3-fold molar excess. b. Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature.[8] c. Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purification: a. Purify the final antibody conjugate using size-exclusion chromatography to remove unreacted payload and other impurities.[]
-
Characterization: a. Characterize the final ADC for DAR, purity, and aggregation as described in the characterization section below.
Characterization of the Final Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC). Mass spectrometry (LC-MS) can be used to determine the distribution of different drug-loaded species.[7][8]
-
Purity and Aggregation Analysis: Size-Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the conjugate and quantify the amount of high-molecular-weight aggregates.[]
-
Stability Assessment: The stability of the ADC can be evaluated under different conditions (e.g., temperature, pH) by monitoring changes in DAR, purity, and aggregation over time.[12] In vitro plasma stability assays are also crucial to assess the linker's stability in a biological matrix.[6]
Visualizations
Caption: Workflow for antibody labeling using this compound.
Caption: Conceptual signaling pathway of an ADC.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound TFA salt | BroadPharm [broadpharm.com]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 6. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 12. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: DBCO-PEG8-Amine Conjugation to Proteins with NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of proteins with DBCO-PEG8-amine using N-hydroxysuccinimide (NHS) ester chemistry. This procedure enables the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, preparing it for subsequent copper-free click chemistry reactions.[][2][3] Such modifications are instrumental in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling, and the creation of targeted drug delivery systems.[4][5][6]
Introduction
The conjugation strategy involves a two-step process. Initially, a heterobifunctional linker, DBCO-PEG8-NHS ester, is used to react with primary amines on the protein.[7] The NHS ester end of the linker selectively forms a stable amide bond with the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein.[8][9] The DBCO group, a strained alkyne, remains available for a highly specific and efficient bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][10][11] This copper-free click chemistry approach is advantageous for biological applications due to its high selectivity, rapid reaction kinetics, and biocompatibility, as it avoids the use of a cytotoxic copper catalyst.[][6][10] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate.[7][12][13]
Chemical Reaction Pathway
The fundamental chemistry involves the reaction of the NHS ester with a primary amine on the protein to form a stable amide linkage, followed by the strain-promoted cycloaddition of the DBCO group with an azide-functionalized molecule.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes the recommended quantitative parameters for the conjugation of DBCO-PEG8-NHS ester to proteins.
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.3 - 8.5 | The reaction of NHS esters with primary amines is highly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, the NHS ester is prone to hydrolysis.[14][15] |
| Reaction Buffers | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers are crucial to prevent competition with the protein's primary amines for the NHS ester.[9][14] Avoid buffers like Tris.[14][16] |
| Protein Concentration | 2 - 20 mg/mL | A higher protein concentration can improve reaction efficiency.[8] |
| Molar Excess of DBCO-PEG8-NHS Ester | 5 - 20 fold | This is an empirical value and may need optimization depending on the protein and the desired degree of labeling.[8][14] For mono-labeling, a lower excess (e.g., 8-fold) is often a good starting point.[14] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to control the reaction rate.[8][15][16] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | The reaction time can be adjusted to achieve the desired degree of labeling.[8][15] |
| Solvent for DBCO-PEG8-NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a small amount of organic solvent before being added to the aqueous protein solution.[8][14] |
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a protein and its subsequent purification is outlined below.
Detailed Experimental Protocols
Materials Required
-
Protein of interest
-
DBCO-PEG8-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system: Size exclusion chromatography column (e.g., desalting column) or dialysis cassette
-
Spectrophotometer for protein concentration and degree of labeling determination
Protocol: Protein Conjugation with DBCO-PEG8-NHS Ester
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Preparation of Protein Solution: a. Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-20 mg/mL.[8] b. Ensure the buffer is free of primary amines. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.[9]
2. Preparation of DBCO-PEG8-NHS Ester Solution: a. Allow the vial of DBCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the required amount of DBCO-PEG8-NHS ester in a minimal volume of anhydrous DMSO or DMF.[8][14] For example, prepare a 10 mM stock solution.
3. Calculation of Reactant Amounts: a. Determine the moles of protein to be labeled. b. Calculate the required moles of DBCO-PEG8-NHS ester based on the desired molar excess (e.g., 10-fold molar excess). c. Formula: mg of NHS ester = (moles of protein) x (molar excess) x (MW of NHS ester) x 1000
4. Conjugation Reaction: a. Add the calculated volume of the DBCO-PEG8-NHS ester solution to the protein solution while gently vortexing or stirring. b. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8][15] Protect from light if the DBCO reagent is light-sensitive.
5. Quenching the Reaction (Optional): a. To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
6. Purification of the Conjugate: a. Remove excess, unreacted DBCO-PEG8-NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[8] b. The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[17]
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using various methods, including mass spectrometry (e.g., MALDI-TOF) which will show an increase in molecular weight corresponding to the number of attached DBCO-PEG8 moieties.[18] Alternatively, if the DBCO reagent has a distinct UV absorbance, spectrophotometric methods can be employed.
These detailed application notes and protocols provide a comprehensive framework for the successful conjugation of this compound to proteins, enabling advanced applications in bioconjugation and drug development.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG8-NHS ester - Taskcm [taskcm.com]
- 6. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 7. DBCO-PEG8-NHS ester, 2553412-88-5 | BroadPharm [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 13. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. neb.com [neb.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with DBCO-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles with DBCO-PEG8-amine for applications in targeted drug delivery, bio-imaging, and other biomedical research areas. This document outlines the principles of the methodology, detailed experimental protocols, and expected quantitative outcomes.
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted therapeutic and diagnostic agents. The use of a Dibenzocyclooctyne-Polyethylene Glycol-Amine (this compound) linker offers a robust and versatile method for attaching biomolecules to nanoparticles. This system leverages the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.
The DBCO group readily reacts with azide-modified molecules in a catalyst-free manner, making it ideal for biological applications.[1][2] The eight-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the nanoparticles, reduces non-specific protein adsorption, and can prolong their circulation time in vivo.[3] The terminal amine group on the linker provides a versatile handle for conjugation to nanoparticles with various surface chemistries, most commonly those with carboxyl groups, through stable amide bond formation.[3]
Key Applications
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with this compound and subsequently conjugated to azide-modified targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the payload to target cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.[1]
-
Advanced In Vivo Imaging: Imaging agents like fluorescent dyes or MRI contrast agents can be attached to nanoparticles using this method. The targeted delivery of these imaging probes enables high-resolution visualization of biological processes and disease states.[1]
-
Development of Biosensors: The immobilization of azide-modified biomolecules onto DBCO-functionalized nanoparticle surfaces is a key step in the creation of sensitive and specific diagnostic tools.[1]
Quantitative Data on Nanoparticle Functionalization
The successful functionalization of nanoparticles with this compound and subsequent conjugation of a targeting ligand can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data for different nanoparticle types.
Table 1: Physicochemical Characterization of Functionalized Polymeric Nanoparticles [3]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated PLGA Nanoparticles | 180.5 ± 5.2 | 0.15 ± 0.03 | -35.8 ± 2.1 |
| This compound Functionalized PLGA Nanoparticles | 195.3 ± 6.1 | 0.17 ± 0.04 | -28.4 ± 2.5 |
| Antibody-Conjugated PLGA Nanoparticles | 210.8 ± 7.5 | 0.20 ± 0.05 | -22.1 ± 2.8 |
Table 2: Physicochemical Characterization of Functionalized Liposomes [3]
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 105.2 ± 4.8 | 0.11 ± 0.02 | -28.3 ± 1.9 |
| This compound Functionalized Liposomes | 115.7 ± 5.5 | 0.14 ± 0.03 | -24.7 ± 2.2 |
| Peptide-Conjugated Liposomes | 128.4 ± 6.2 | 0.16 ± 0.04 | -19.5 ± 2.6 |
Table 3: Conjugation Efficiency and Drug Loading [4][5][6]
| Nanoparticle System | Targeting Ligand | Conjugation Efficiency (%) | Drug Loaded | Drug Loading Efficiency (%) |
| PLGA-PEG-DBCO | Anti-CD8a f(ab')₂ | ~45% | Doxorubicin | ~85% |
| Liposome-DBCO | Trastuzumab | ~63% | Paclitaxel | ~78% |
| Magnetic Nanoparticle-DBCO | Transferrin | ~75% | Doxorubicin | ~90% |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifuge
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS/Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS/Sulfo-NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Washing of Activated Nanoparticles:
-
Centrifuge the activated nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Conjugation Buffer.
-
Repeat the centrifugation and resuspension step twice to ensure complete removal of unreacted activation reagents.
-
-
Conjugation with this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute in Conjugation Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Add the this compound solution to the washed, activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound relative to the nanoparticles is recommended.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any remaining active NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-functionalized nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the pellet in PBS, pH 7.4.
-
Repeat the washing step at least two more times.
-
-
Characterization and Storage:
-
Resuspend the final DBCO-functionalized nanoparticle pellet in a suitable buffer (e.g., PBS).
-
Characterize the nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and UV-Vis spectroscopy or fluorescence assays to confirm DBCO conjugation.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Click Chemistry Conjugation of Azide-Modified Molecules to DBCO-Functionalized Nanoparticles
This protocol outlines the copper-free click chemistry reaction between DBCO-functionalized nanoparticles and an azide-containing molecule (e.g., a targeting antibody or a fluorescent dye).
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule (e.g., azide-antibody, azide-peptide, azide-dye)
-
Reaction Buffer: PBS, pH 7.4
-
Centrifuge or size-exclusion chromatography columns for purification
-
Vortex mixer
Procedure:
-
Preparation of Reactants:
-
Resuspend the DBCO-functionalized nanoparticles in the Reaction Buffer to a known concentration.
-
Dissolve the azide-modified molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Add the azide-modified molecule to the DBCO-functionalized nanoparticle suspension. A molar ratio of 2-10 fold excess of the azide-molecule to the DBCO groups on the nanoparticles is recommended to ensure efficient conjugation.
-
Gently mix the solution to ensure homogeneity. Avoid vigorous vortexing that could damage the nanoparticles or biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, with gentle mixing.[3] The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Purification of the Conjugate:
-
Remove unreacted azide-modified molecules using a suitable purification method.
-
For larger nanoparticles, centrifugation can be used. Pellet the conjugated nanoparticles, remove the supernatant containing the excess azide-molecule, and resuspend the pellet in fresh buffer. Repeat this washing step two to three times.
-
For smaller nanoparticles or to ensure complete removal of unconjugated molecules, size-exclusion chromatography (SEC) is recommended.
-
-
Characterization and Storage:
-
Characterize the final conjugated nanoparticles to confirm the successful attachment of the azide-modified molecule. Techniques such as DLS, UV-Vis spectroscopy, fluorescence spectroscopy, and gel electrophoresis (for protein conjugates) can be used.
-
Store the final conjugate at 4°C. For long-term storage, the addition of a preservative like sodium azide (0.02%) may be considered, if compatible with downstream applications.
-
Visualization of Workflows and Pathways
Caption: Workflow for functionalizing nanoparticles with this compound.
Caption: Inhibition of EGFR signaling by a targeted nanoparticle.
References
- 1. hiyka.com [hiyka.com]
- 2. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DBCO-PEG8-Amine in Hydrogel Formation and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG8-amine in the formation and crosslinking of hydrogels. The methodologies described herein are based on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that offers rapid, bio-orthogonal, and catalyst-free hydrogel formation suitable for a wide range of biomedical applications.
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for tissue engineering, drug delivery, and 3D cell culture. The formation of hydrogels using this compound relies on the highly efficient and specific reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group. This SPAAC reaction is bio-orthogonal, meaning it proceeds efficiently under physiological conditions without interfering with biological processes, making it exceptionally suitable for applications involving living cells.[1]
This compound is a versatile linker molecule. The amine (-NH2) group allows for its covalent conjugation to a polymer backbone of choice (e.g., hyaluronic acid, collagen, or synthetic polymers with available carboxyl groups) through standard amine-reactive chemistries. The DBCO group then serves as a reactive handle for crosslinking with a multi-arm PEG-azide, leading to the rapid formation of a stable hydrogel network. The PEG8 spacer enhances the hydrophilicity and bioavailability of the conjugated molecule.
The key advantages of using a this compound-based system for hydrogel formation include:
-
Rapid Gelation: Hydrogel formation occurs within seconds to minutes upon mixing the DBCO-functionalized polymer and the azide-functionalized crosslinker.[2][3]
-
Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, and the precursor polymers are generally non-cytotoxic.[2][3]
-
Tunable Properties: The mechanical and rheological properties of the hydrogels, such as stiffness, degradation rate, and swelling ratio, can be tailored by adjusting the molecular weight of the polymers, the polymer concentration, and the density of crosslinking groups.[2][3]
-
Injectability: The rapid, in situ gelation allows for the formation of hydrogels directly at a target site through injection.[1]
Data Presentation: Tunable Properties of SPAAC Hydrogels
The properties of hydrogels formed via SPAAC using DBCO-functionalized polymers and PEG-azide crosslinkers can be tuned for specific applications. The following table summarizes typical ranges for key hydrogel characteristics based on variations in polymer molecular weight and the number of crosslinking groups per chain.
| Property | Range of Values | Influencing Factors | Citation(s) |
| Gelation Time | 10 - 60 seconds | Polymer concentration, reactivity of DBCO and azide components. | [2][3] |
| Young's Modulus | 1 - 18 kPa | Polymer molecular weight, number of crosslinking groups. | [2][3] |
| Mass-based Swelling Ratio | 45 - 76 | Crosslinking density, polymer molecular weight. | [2][3] |
| Degradation Time (in PBS, pH 7.4) | 1 - 35 days | Incorporation of hydrolytically or enzymatically labile bonds. | [2][3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction for hydrogel formation.
Caption: Experimental workflow for SPAAC hydrogel formation and characterization.
Experimental Protocols
Protocol 1: Functionalization of a Carboxyl-Containing Polymer (e.g., Hyaluronic Acid) with this compound
This protocol describes the modification of a polymer with carboxylic acid groups using EDC/NHS chemistry to attach this compound.
Materials:
-
Polymer with carboxyl groups (e.g., Hyaluronic Acid, HA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 5.5-6.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolve the polymer (e.g., 100 mg HA) in MES buffer to a final concentration of 5 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the polymer solution to activate the carboxyl groups. Stir for 15-30 minutes at room temperature.
-
Dissolve this compound in a minimal amount of DMSO and add it to the activated polymer solution. A 5 to 10-fold molar excess of this compound over the polymer is recommended.
-
Allow the reaction to proceed for at least 12 hours or overnight at room temperature with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted reagents.
-
Freeze-dry the purified DBCO-functionalized polymer to obtain a white, fluffy solid. Store at -20°C until use.
-
(Optional) Characterize the degree of functionalization using 1H NMR spectroscopy by comparing the integrals of the polymer backbone protons with the characteristic aromatic protons of the DBCO group.
Protocol 2: Hydrogel Formation via SPAAC
This protocol details the formation of a hydrogel by mixing the DBCO-functionalized polymer with a multi-arm PEG-azide crosslinker.
Materials:
-
Lyophilized DBCO-functionalized polymer (from Protocol 1)
-
Multi-arm PEG-azide (e.g., 4-arm PEG-azide)
-
Sterile PBS (pH 7.4) or cell culture medium
-
Two sterile syringes (e.g., 1 mL Luer-lock)
-
A Luer-lock connector or a static mixer
Procedure:
-
Prepare the precursor solutions. Dissolve the lyophilized DBCO-functionalized polymer in sterile PBS or cell culture medium to the desired concentration (e.g., 2-10% w/v).
-
In a separate tube, dissolve the multi-arm PEG-azide in sterile PBS or cell culture medium to a concentration that provides the desired stoichiometric ratio of azide to DBCO groups (typically 1:1).
-
Draw the DBCO-functionalized polymer solution into one syringe and the multi-arm PEG-azide solution into the second syringe.
-
Connect the two syringes using a Luer-lock connector or a static mixer.
-
Inject the contents back and forth between the syringes for rapid and thorough mixing. Alternatively, simultaneously extrude the contents through the static mixer into a mold or desired location.
-
The hydrogel will form within seconds to minutes.
Protocol 3: Characterization of Hydrogel Properties
3.1 Gelation Time and Rheological Properties
Materials:
-
Rheometer with a parallel plate or cone-plate geometry
-
Precursor solutions from Protocol 2
Procedure:
-
Set the rheometer temperature to 37°C (or the desired experimental temperature).
-
Prepare the precursor solutions as described in Protocol 2.
-
Quickly mix the precursor solutions and immediately place the required volume onto the bottom plate of the rheometer.
-
Lower the upper geometry to the desired gap size (e.g., 500 µm).
-
Start an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage modulus (G') and loss modulus (G'').
-
The gelation point is defined as the time at which G' surpasses G''.
3.2 Swelling Ratio
Materials:
-
Formed hydrogels
-
PBS (pH 7.4)
-
Analytical balance
Procedure:
-
Prepare cylindrical hydrogel samples of a known initial weight (Ws, initial).
-
Immerse the hydrogels in an excess of PBS at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight no longer increases, indicating equilibrium swelling.
-
Freeze-dry the equilibrium-swollen hydrogels until a constant dry weight (Wd) is achieved.
-
Calculate the equilibrium mass swelling ratio (q) using the following equation: q = (Ws_equilibrium - Wd) / Wd
3.3 Compressive Modulus
Materials:
-
Cylindrical hydrogel samples of known dimensions
-
Universal testing machine with a compression platen
Procedure:
-
Place a fully swollen cylindrical hydrogel sample on the lower platen of the testing machine.
-
Lower the upper platen until it just touches the surface of the hydrogel.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
The compressive modulus is calculated from the slope of the initial linear region (typically 5-15% strain) of the stress-strain curve.
3.4 Cell Viability (Live/Dead Assay)
This protocol is for assessing the viability of cells encapsulated within the hydrogel.
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1, EthD-1)
-
PBS or cell culture medium
-
Confocal or fluorescence microscope
Procedure:
-
Prepare cell-laden hydrogels by resuspending cells in the DBCO-functionalized polymer solution before mixing with the PEG-azide crosslinker.
-
After the desired culture period, wash the hydrogels with PBS.
-
Prepare a working staining solution by diluting Calcein AM (e.g., to 2 µM) and EthD-1 (e.g., to 4 µM) in PBS or serum-free medium.
-
Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS to remove excess dye.
-
Image the hydrogels using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).
Applications in Drug Development
The unique properties of hydrogels formed with this compound make them highly attractive for various drug development applications:
-
Controlled Drug Delivery: Hydrogels can serve as depots for the sustained release of therapeutic agents. The release kinetics can be controlled by the hydrogel's degradation rate and mesh size.
-
Cell Encapsulation and Therapy: The biocompatible gelation process allows for the encapsulation of living cells, protecting them from the host immune system and providing a supportive 3D environment for cell-based therapies.
-
Tissue Engineering: These hydrogels can be used as scaffolds to support the growth and differentiation of cells for the regeneration of tissues such as cartilage, bone, and skin.
-
Wound Healing: Injectable hydrogels can be applied directly to wound sites, providing a moist environment, delivering therapeutic agents, and acting as a barrier to infection.
By following the detailed protocols and understanding the tunable properties outlined in these notes, researchers and drug development professionals can effectively utilize this compound to create advanced hydrogel systems for a wide array of biomedical applications.
References
Application Notes and Protocols for DBCO-PEG8-Amine Bioconjugation in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of DBCO-PEG8-amine, a bifunctional linker, to a carboxyl-containing payload and its subsequent conjugation to an azide-modified antibody. This two-stage process is a cornerstone in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). The protocols outlined below leverage robust and widely used chemistries to ensure efficient and reproducible conjugation.
The DBCO (Dibenzocyclooctyne) moiety facilitates a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is highly specific and biocompatible.[1][2] The terminal amine group allows for the initial conjugation to a payload containing a carboxylic acid via a stable amide bond, typically formed using EDC/NHS chemistry.[2] The PEG8 (polyethylene glycol) spacer enhances the solubility and reduces the aggregation of the resulting conjugate.[1]
This guide will focus on the preparation of a Trastuzumab-based ADC targeting the HER2 pathway as a practical example. Trastuzumab is a monoclonal antibody that targets the HER2 receptor, which is overexpressed in certain types of cancer.[3][4] By conjugating a cytotoxic payload to Trastuzumab, the ADC can selectively deliver the therapeutic agent to cancer cells, minimizing off-target toxicity.[4]
Experimental Protocols
Conjugation of this compound to a Carboxylic Acid-Containing Payload via EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid on a payload molecule and its subsequent reaction with the primary amine of this compound.
Materials:
-
Carboxylic acid-containing payload
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing payload in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, dissolve the carboxylic acid-containing payload in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the payload solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to this compound:
-
Add the this compound solution to the activated payload solution. A 1.1 to 1.5-fold molar excess of the amine linker over the payload is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Conjugation of DBCO-Payload to Azide-Modified Antibody via Copper-Free Click Chemistry (SPAAC)
This protocol details the conjugation of the DBCO-functionalized payload to an azide-modified antibody.
Materials:
-
DBCO-functionalized payload (from Protocol 1)
-
Azide-modified antibody (e.g., Azido-Trastuzumab)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Ensure the DBCO-functionalized payload and the azide-modified antibody are in the Reaction Buffer.
-
-
Click Chemistry Reaction:
-
Combine the DBCO-functionalized payload and the azide-modified antibody in a reaction tube. A 1.5 to 3-fold molar excess of the DBCO-payload to the antibody is a common starting point to ensure efficient conjugation.[2]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[5] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification of the ADC:
-
Remove the excess, unreacted DBCO-payload and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
Data Presentation
The following tables provide examples of quantitative data that are critical for the characterization of ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) as a Function of Linker Molar Excess
| Molar Excess of DBCO-Payload to Antibody | Average DAR |
| 1.5 | 1.8 |
| 3.0 | 3.5 |
| 5.0 | 4.2 |
| 10.0 | 5.8 |
This table illustrates how varying the molar excess of the DBCO-functionalized payload during the click chemistry reaction can influence the average number of drug molecules conjugated to each antibody.
Table 2: In Vitro Cytotoxicity of a Trastuzumab-ADC in HER2-Positive Breast Cancer Cell Lines
| Cell Line | HER2 Expression | ADC IC50 (nM) | Trastuzumab IC50 (nM) |
| SK-BR-3 | High | 5.2 | >1000 |
| BT-474 | High | 8.7 | >1000 |
| MDA-MB-231 | Low | >1000 | >1000 |
This table demonstrates the selective potency of the ADC against cancer cells that overexpress the HER2 target, as indicated by the significantly lower half-maximal inhibitory concentration (IC50) compared to the unconjugated antibody and the lack of activity against a low-expressing cell line.[6][7]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the two-step bioconjugation of a payload to an antibody using this compound.
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: Mechanism of a Trastuzumab-ADC targeting the HER2 signaling pathway.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. interchim.fr [interchim.fr]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DBCO-PEG8-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems.[1] It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a terminal amine group for conjugation to drug payloads or targeting ligands.[2][3] This unique combination of functionalities allows for the precise and efficient construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, for enhanced therapeutic efficacy and reduced off-target toxicity.[4][5]
The DBCO group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules.[5] This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[6] The PEG8 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and minimize steric hindrance.[2][6] The terminal amine group provides a versatile handle for the attachment of various molecules, including cytotoxic drugs, imaging agents, or other functional moieties, typically through amide bond formation.[2][3]
These application notes provide an overview of the properties of this compound, detailed experimental protocols for its use in creating targeted drug delivery systems, and representative data on the characterization and efficacy of such systems.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in targeted drug delivery systems. This data is compiled from various studies and serves as a reference for expected outcomes.
Table 1: Physicochemical Properties of this compound Conjugates
| Parameter | Description | Typical Values | References |
| Molecular Weight | The molecular weight of the this compound linker itself. | ~699.8 g/mol | [2][3] |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. This is a critical quality attribute for ADCs. | 2 - 8 | [7][8] |
| Encapsulation Efficiency (%) | The percentage of the initial drug that is successfully encapsulated within a nanoparticle delivery system. | 70 - 95% | [9] |
| Drug Loading (%) | The weight percentage of the drug relative to the total weight of the nanoparticle. | 5 - 15% | [9] |
| Particle Size (nm) | The hydrodynamic diameter of nanoparticle-based drug delivery systems. | 100 - 200 nm | [10] |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in a nanoparticle formulation. A smaller PDI indicates a more uniform population. | < 0.2 | [10] |
Table 2: In Vitro Efficacy of Drug Conjugates
| Cell Line | Drug | Delivery System | IC50 | References |
| MCF-7 (Breast Cancer) | Doxorubicin | Free Drug | ~0.5 - 2.5 µM | [1][9][11][12] |
| MCF-7 (Breast Cancer) | Doxorubicin | Targeted Nanoparticles | ~0.1 - 1.0 µM | [9] |
| N87 (Gastric Cancer, HER2+) | MMAE | Trastuzumab-vc-MMAE ADC | ~1 - 10 nM | [6][13] |
| GFP-MCF7 (Breast Cancer, HER2-) | MMAE | Trastuzumab-vc-MMAE ADC | > 1000 nM | [6][13] |
Table 3: Pharmacokinetic Parameters of a Representative ADC (Trastuzumab-vc-MMAE)
| Parameter | Description | Value | References |
| Half-life (t½) of Total Antibody | The time required for the concentration of the total antibody (conjugated and unconjugated) in the plasma to reduce by half. | ~ 150 - 200 hours | [14][15][16] |
| Half-life (t½) of ADC | The time required for the concentration of the intact ADC in the plasma to reduce by half. | ~ 100 - 150 hours | [14][15][16] |
| Clearance (CL) of Total Antibody | The volume of plasma cleared of the total antibody per unit time. | ~ 0.2 - 0.4 mL/h/kg | [14][15][16] |
| Volume of Distribution (Vd) of Total Antibody | The theoretical volume that would be necessary to contain the total amount of administered antibody at the same concentration that it is observed in the blood plasma. | ~ 3 - 5 L | [14][15][16] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Drug
This protocol describes the activation of a carboxyl group on a drug molecule and its subsequent conjugation to the amine group of this compound.
Materials:
-
Carboxyl-containing drug
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dialysis tubing (appropriate MWCO) or desalting column
Procedure:
-
Drug Activation: a. Dissolve the carboxyl-containing drug in anhydrous DMSO or DMF. b. In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer at a 1.5 to 2-fold molar excess over the drug. c. Add the EDC/NHS solution to the drug solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Conjugation: a. Dissolve this compound in Coupling Buffer. b. Add the this compound solution to the activated drug solution. A 1.2 to 1.5-fold molar excess of the amine linker over the drug is recommended. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted activated drug. Incubate for 15-30 minutes at room temperature. b. Purify the DBCO-PEG8-drug conjugate by dialysis against PBS or using a desalting column to remove unreacted reagents and byproducts.
-
Characterization: a. Confirm the successful conjugation and purity of the product using techniques such as HPLC, Mass Spectrometry (MS), and NMR.
Protocol 2: Functionalization of an Azide-Modified Antibody with a DBCO-PEG8-Drug Conjugate
This protocol outlines the copper-free click chemistry reaction between an azide-modified antibody and the DBCO-PEG8-drug conjugate prepared in Protocol 1.
Materials:
-
Azide-modified antibody (in PBS)
-
DBCO-PEG8-drug conjugate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or protein concentrators
Procedure:
-
Click Chemistry Reaction: a. Dissolve the DBCO-PEG8-drug conjugate in PBS. b. Add the DBCO-PEG8-drug conjugate solution to the azide-modified antibody solution. A 3 to 10-fold molar excess of the DBCO-drug conjugate over the antibody is typically used. c. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: a. Remove the excess unreacted DBCO-PEG8-drug conjugate by size-exclusion chromatography or by using protein concentrators with an appropriate molecular weight cut-off.
-
Characterization: a. Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC), LC-MS, or UV/Vis spectroscopy.[7][8] b. Assess the purity and integrity of the ADC using SDS-PAGE and SEC. c. Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
Protocol 3: Preparation of Targeted Nanoparticles using this compound
This protocol describes the formulation of drug-loaded nanoparticles and their surface functionalization with a targeting ligand using the this compound linker.
Materials:
-
Biodegradable polymer (e.g., PLGA-PEG-COOH)
-
Drug to be encapsulated
-
This compound
-
EDC and NHS
-
Azide-modified targeting ligand (e.g., peptide, aptamer)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Surfactant (e.g., polyvinyl alcohol (PVA))
-
Dialysis membrane or centrifugal filter units
Procedure:
-
Nanoparticle Formulation: a. Dissolve the polymer and the drug in an organic solvent. b. Prepare an aqueous solution containing a surfactant. c. Add the organic phase to the aqueous phase under vigorous stirring or sonication to form an oil-in-water emulsion. d. Evaporate the organic solvent to allow for nanoparticle formation. e. Purify the nanoparticles by centrifugation and washing to remove excess surfactant and unencapsulated drug.
-
Surface Functionalization with this compound: a. Activate the carboxyl groups on the surface of the nanoparticles using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0). b. Add this compound to the activated nanoparticle suspension and react for 2-4 hours at room temperature. c. Purify the DBCO-functionalized nanoparticles by centrifugation and washing.
-
Conjugation of Targeting Ligand: a. Resuspend the DBCO-functionalized nanoparticles in PBS. b. Add the azide-modified targeting ligand and incubate for 4-12 hours at room temperature to allow for the click chemistry reaction. c. Purify the targeted nanoparticles by centrifugation and washing to remove the unreacted targeting ligand.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). c. Confirm the successful conjugation of the targeting ligand using techniques like fluorescence spectroscopy (if the ligand is fluorescently labeled) or gel electrophoresis.
Visualizations
Signaling Pathway Diagrams
Targeted drug delivery systems constructed with this compound can be designed to deliver drugs that modulate specific cellular signaling pathways implicated in disease. Below are examples of common cancer-related signaling pathways that can be targeted.
Caption: EGFR signaling pathway and the inhibitory action of a targeted drug.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a targeted drug.
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the experimental protocols for creating and characterizing targeted drug delivery systems using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis and characterization.
Caption: Workflow for targeted nanoparticle preparation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound TFA salt | BroadPharm [broadpharm.com]
- 4. DBCO PEG8 Amine - JenKem Technology USA [jenkemusa.com]
- 5. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 6. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. jrmds.in [jrmds.in]
- 10. Vascular Targeting of Radiolabeled Liposomes with Bio-Orthogonally Conjugated Ligands: Single Chain Fragments Provide Higher Specificity than Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Creating Antibody-Drug Conjugates with DBCO-PEG8-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its effect on malignant cells while minimizing systemic toxicity. The three main components of an ADC are a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
This document provides detailed application notes and protocols for the creation of ADCs using the heterobifunctional linker, DBCO-PEG8-amine. This linker utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, for the conjugation of a payload to an antibody. The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide group under mild, aqueous conditions, making it an ideal bioorthogonal reaction for bioconjugation. The polyethylene glycol (PEG) spacer (with 8 PEG units) enhances the hydrophilicity of the linker, which can improve the solubility, stability, and pharmacokinetic properties of the resulting ADC.[1][2]
There are two primary strategies for the synthesis of an ADC using this compound, which will be detailed in this document:
-
Strategy 1: Payload-Linker Conjugation Followed by Antibody Click Chemistry. In this approach, the this compound linker is first conjugated to the cytotoxic payload, and the resulting DBCO-activated payload is then reacted with an azide-functionalized antibody.
-
Strategy 2: Antibody-Linker Conjugation Followed by Payload Click Chemistry. This strategy involves the conjugation of the this compound linker to an antibody, followed by the click chemistry reaction with an azide-modified payload.
Data Presentation
The following tables summarize key quantitative data for the characterization of ADCs. While specific data for ADCs created with this compound is not widely published, the following tables provide representative data for ADCs synthesized using PEGylated DBCO linkers and common characterization techniques.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Parameter | Value | Method of Determination | Reference |
| Average DAR | 3.5 - 4.0 | HIC / LC-MS | [3] |
| Conjugation Efficiency | >95% | LC-MS | [4] |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) | [5] |
| Unconjugated Antibody | <5% | HIC / LC-MS | [3] |
Note: Data is representative of ADCs created with PEGylated DBCO linkers and may vary depending on the specific antibody, payload, and reaction conditions.
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) | Reference |
| BT-474 | High HER2 | 0.5 - 1.0 | ~0.1 | [6] |
| SK-BR-3 | High HER2 | 0.7 - 1.5 | ~0.1 | [6] |
| MCF-7 | Low HER2 | >100 | ~0.35 | [6] |
| MDA-MB-231 | HER2 Negative | >100 | ~2.7 | [1] |
Note: IC50 values are highly dependent on the payload, cell line, and assay conditions. The data presented is a representative compilation from various studies on ADCs with similar mechanisms of action.
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DBCO-PEG8-amine in Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DBCO-PEG8-amine, a high-purity linker, in molecular imaging. This document details its applications in pre-targeted imaging, particularly Positron Emission Tomography (PET), and fluorescence imaging, offering detailed protocols and quantitative data to guide researchers in their experimental design.
Introduction to this compound
This compound is a bifunctional linker that plays a crucial role in modern bioconjugation and molecular imaging. It incorporates three key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that participates in highly efficient and selective copper-free click chemistry reactions with azide-containing molecules. This bioorthogonal reaction is ideal for in vivo applications due to the absence of cytotoxic copper catalysts.[1][2]
-
Polyethylene Glycol (PEG8): A flexible eight-unit polyethylene glycol spacer that enhances the solubility and stability of the conjugated molecule in aqueous environments.[1] The PEG linker also minimizes steric hindrance, improving the efficiency of the conjugation process.[1]
-
Amine Group (-NH2): A primary amine that provides a versatile handle for conjugation to various functional groups, such as N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes, commonly found on proteins, antibodies, and nanoparticles.[3]
The unique combination of these components makes this compound an invaluable tool for the development of targeted imaging agents and therapeutics.[1]
Core Applications in Molecular Imaging
This compound is instrumental in several molecular imaging applications, primarily due to its ability to facilitate the connection of imaging probes to targeting moieties with high specificity and stability.
Pre-targeted PET Imaging
Pre-targeted imaging is a two-step strategy designed to improve the target-to-background ratio in PET and other imaging modalities.[4] This approach decouples the targeting of a biomolecule (e.g., an antibody) from the delivery of the imaging agent (e.g., a radionuclide).
The general workflow involves:
-
Administration of a DBCO-functionalized targeting molecule: An antibody or other biomolecule, modified with this compound, is administered to the subject. This construct is allowed to circulate and accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from the system.
-
Administration of an azide-containing imaging probe: After a sufficient accumulation and clearance period, a small, rapidly clearing imaging probe containing an azide group and a radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr) is administered.
-
In vivo "Click" Reaction: The DBCO group on the targeting molecule reacts specifically with the azide group on the imaging probe at the target site, leading to the covalent attachment of the radionuclide to the target. This results in a high concentration of the imaging signal at the target with minimal background noise.[4]
This strategy offers significant advantages over directly radiolabeled antibodies, including reduced radiation dose to the patient and the ability to use shorter-lived radionuclides.[5]
Fluorescence Imaging
This compound can also be utilized for in vitro and in vivo fluorescence imaging. By conjugating this compound to a targeting molecule and then reacting it with an azide-functionalized fluorescent dye, researchers can visualize and track specific cells, proteins, or other biological entities. This is particularly useful for microscopy-based assays and in vivo optical imaging studies.
Quantitative Data for Molecular Imaging Applications
The following tables summarize key quantitative data from pre-clinical studies using DBCO-PEG linkers in pre-targeted PET imaging. While specific data for this compound is limited in publicly available literature, the data presented for the closely related DBCO-PEG12-TCO provides a strong indication of the expected performance.
Table 1: In Vivo Biodistribution of a ⁶⁴Cu-labeled Tetrazine in a Pre-targeted PET Imaging Study Using a Site-Specifically Labeled huA33-PEG12-TCO Antibody [6]
| Organ | Percent Injected Dose per Gram (%ID/g) at 1h p.i. | Percent Injected Dose per Gram (%ID/g) at 4h p.i. | Percent Injected Dose per Gram (%ID/g) at 24h p.i. |
| Blood | 3.5 ± 0.4 | 1.8 ± 0.2 | 0.5 ± 0.1 |
| Heart | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 2.1 ± 0.3 | 1.3 ± 0.2 | 0.5 ± 0.1 |
| Liver | 3.9 ± 0.5 | 2.9 ± 0.3 | 1.5 ± 0.2 |
| Spleen | 1.4 ± 0.2 | 1.0 ± 0.1 | 0.5 ± 0.1 |
| Kidneys | 3.1 ± 0.4 | 2.5 ± 0.3 | 1.0 ± 0.1 |
| Stomach | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Small Intestine | 2.5 ± 0.3 | 2.0 ± 0.2 | 0.8 ± 0.1 |
| Large Intestine | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Muscle | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Bone | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.4 ± 0.1 |
| Tumor | 6.7 ± 1.7 | 8.9 ± 2.1 | 10.5 ± 2.5 |
p.i. = post-injection Data is presented as mean ± standard deviation.
Table 2: Tumor-to-Background Ratios in Pre-targeted PET Imaging
| Ratio | 24 hours post-injection of ⁶⁴Cu-Tz-SarAr (using sshuA33-PEG12-TCO)[6] | 24 hours post-injection of ⁶⁴Cu-NOTA-labeled tetrazine (using TCO-modified A33)[5] |
| Tumor:Blood | 21.0 ± 5.0 | 1.9 ± 0.6 |
| Tumor:Muscle | 21.5 ± 5.6 | 27.0 ± 7.4 |
| Tumor:Liver | 5.2 ± 1.4 | - |
| Tumor:Kidney | - | - |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to an antibody via the activation of the amine group to an NHS ester, which then reacts with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Activation of this compound to DBCO-PEG8-NHS ester:
-
Dissolve this compound and an equimolar amount of DSC in anhydrous DMF or DMSO.
-
Add a catalytic amount of an organic base (e.g., triethylamine) and stir the reaction at room temperature for 1-2 hours.
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the freshly prepared DBCO-PEG8-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG8-NHS ester and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
-
Protocol 2: Pre-targeted PET Imaging using DBCO-functionalized Antibody
This protocol outlines a general in vivo pre-targeted PET imaging experiment in a tumor-bearing mouse model.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-functionalized radiotracer (e.g., ⁶⁴Cu-NOTA-azide)
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
PET/CT scanner
-
Anesthesia
Procedure:
-
Antibody Administration:
-
Administer a predetermined dose of the DBCO-functionalized antibody to the tumor-bearing mouse via intravenous (e.g., tail vein) injection.
-
-
Accumulation and Clearance:
-
Allow the antibody to circulate and accumulate at the tumor site while the unbound antibody clears from the bloodstream. This "pre-targeting interval" is typically 24-72 hours.
-
-
Radiotracer Administration:
-
After the pre-targeting interval, administer a dose of the azide-functionalized radiotracer intravenously.
-
-
PET/CT Imaging:
-
Acquire PET/CT images at various time points post-radiotracer injection (e.g., 1, 4, 24 hours). Anesthetize the animal during imaging to prevent movement artifacts.
-
-
Biodistribution Analysis (Optional):
-
After the final imaging time point, euthanize the animal.
-
Harvest organs of interest (tumor, blood, liver, kidneys, muscle, etc.).
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each organ.
-
Protocol 3: In Vitro Fluorescence Labeling of Cells
This protocol describes the labeling of azide-modified cells with a DBCO-functionalized molecule for fluorescence microscopy.
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
Metabolic labeling reagent (e.g., Ac4ManNAz to introduce azides to the cell surface)
-
DBCO-functionalized probe (e.g., DBCO-PEG8-Fluorophore)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling (Optional, if cells are not already azide-modified):
-
Incubate cells with an appropriate concentration of the metabolic labeling reagent in culture medium for 24-48 hours to introduce azide groups onto the cell surface glycans.
-
-
Cell Preparation:
-
Wash the cells twice with PBS to remove residual media and unincorporated labeling reagent.
-
-
DBCO-Probe Incubation:
-
Dilute the DBCO-fluorophore conjugate to the desired concentration in PBS or cell culture medium.
-
Incubate the cells with the DBCO-probe solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound DBCO-probe.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Conclusion
This compound is a versatile and powerful tool for researchers in molecular imaging. Its unique properties enable the development of highly specific and sensitive imaging agents for a variety of applications, most notably pre-targeted PET imaging. The protocols and data provided in these application notes serve as a valuable resource for designing and executing successful molecular imaging experiments.
References
- 1. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. DBCO-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]
- 4. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 5. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DBCO-Azide Reactions
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), commonly known as DBCO-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][2] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[3][4] In some cases, incubation for up to 48 hours may be necessary to maximize the yield.[1][5]
Q3: Which solvents are compatible with DBCO click chemistry?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1][6] For biomolecule conjugations, aqueous buffers are preferred.[1] If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][3] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.[1][3]
Q4: Can I use buffers containing sodium azide?
A4: No, you should avoid using buffers that contain sodium azide, as the azide in the buffer will react with the DBCO reagent, thereby reducing the efficiency of your intended conjugation.[2][3]
Q5: How can I monitor the progress of my DBCO click reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][3] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1][3]
Troubleshooting Guide
Problem: Low or no conjugation product is observed.
This common issue can stem from several factors related to reactants, reaction conditions, or the experimental setup. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low yield DBCO-azide reactions.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data to guide the optimization of your DBCO-azide click chemistry reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1] | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C[1][2] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 to 48 hours[1][5] | Longer incubation times can improve yield, especially at lower temperatures or with lower reactant concentrations. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES)[1] | Avoid buffers containing sodium azide.[2][3] |
| Organic Co-solvent | <20% (e.g., DMSO, DMF)[1][3] | Use if reactants have low aqueous solubility. |
Table 2: Buffer Effects on Reaction Rate
| Buffer (at pH 7) | Relative Reaction Rate | Reference |
| HEPES | Highest | [7] |
| DMEM | High | [7] |
| RPMI | Moderate | [7] |
| PBS | Lowest | [7] |
Note: Higher pH values (up to 8.5) generally increase reaction rates, except in HEPES buffer.[5][7]
Experimental Protocols
Protocol: General Procedure for Antibody-Small Molecule Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized small molecule to an azide-functionalized antibody. Optimization may be required for your specific application.
Caption: Experimental workflow for antibody-small molecule conjugation.
Detailed Steps:
-
Reagent Preparation:
-
Prepare the azide-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3] If your antibody solution contains additives like BSA or gelatin, they should be removed via dialysis or another appropriate method.[4]
-
Dissolve the DBCO-functionalized small molecule in an organic solvent like DMSO to create a stock solution.[5]
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the DBCO-functionalized small molecule to the azide-modified antibody solution.[1]
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is kept below 20% to avoid antibody denaturation.[1][3]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[1][3] For potentially slow reactions, consider incubating for up to 48 hours.[1]
-
-
Purification:
-
Analysis and Storage:
-
Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. This can be done using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[3]
-
Store the final conjugate under appropriate conditions, typically at 4°C or -20°C. If long-term storage is required, sodium azide can be added to a final concentration of 0.02% (w/v) after the DBCO/azide coupling is complete.[8]
-
Disclaimer: The information provided is for research use only. It is recommended to optimize the protocol for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of DBCO-PEG8-Amine Labeled Proteins by HPLC
Welcome to the technical support center for the purification of DBCO-PEG8-amine labeled proteins. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for labeling a protein with a DBCO reagent and purifying it by HPLC?
A1: The process involves three main stages:
-
Conjugation: A target protein is reacted with a DBCO-containing reagent, such as DBCO-NHS ester, which targets primary amines (like lysine residues) on the protein's surface.[1]
-
Removal of Excess Reagent: Immediately after conjugation, excess, unreacted DBCO reagent is removed. This is commonly done using a desalting spin column or size-exclusion chromatography.[1] Protein recovery from this initial cleanup step is typically greater than 85%.[1][2]
-
High-Resolution HPLC Purification: The resulting mixture, which contains the DBCO-protein conjugate, unconjugated protein, and potentially multi-conjugated species, is then purified using a high-performance liquid chromatography (HPLC) method such as Reverse-Phase (RP-HPLC), Hydrophobic Interaction (HIC), or Ion-Exchange (IEX) chromatography.[1]
Q2: Which HPLC method is best for separating my DBCO-labeled protein from the unlabeled protein?
A2: The choice depends on the protein's properties and the desired outcome.
-
Reverse-Phase HPLC (RP-HPLC): Offers high-resolution separation based on hydrophobicity.[1] The addition of the bulky, hydrophobic DBCO group increases the protein's retention time compared to the unlabeled version.[3] However, RP-HPLC often requires denaturing conditions (e.g., organic solvents, acidic pH), which may not be suitable for all proteins.[1]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity under non-denaturing, native conditions. The DBCO group increases the protein's affinity for the HIC stationary phase, enabling separation from the less hydrophobic, unconjugated protein.[1]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[1] Since labeling primary amines with the this compound reagent neutralizes a positive charge, the labeled protein will have a different charge and elution profile compared to the native protein, allowing for separation.[]
Q3: How can I confirm that my protein has been successfully labeled with DBCO?
A3: Successful labeling can be confirmed by a shift in retention time during RP-HPLC analysis; the DBCO-labeled protein will have a longer retention time due to its increased hydrophobicity.[3] Additionally, you can use UV-Vis spectrophotometry to calculate the Degree of Labeling (DOL). DBCO has a characteristic absorbance peak around 309 nm, which can be compared against the protein's absorbance at 280 nm.[1][3] For definitive confirmation, LC-MS can be used to determine the precise molecular weight of the conjugate.[5][6]
Q4: Why is a PEG spacer, like PEG8, used in the DBCO linker?
A4: The hydrophilic PEG (polyethylene glycol) spacer increases the water solubility of the overall compound.[7][8] It also provides a long, flexible connection that minimizes steric hindrance, which can be beneficial for subsequent reactions or interactions of the conjugated protein.[9] For antibody-drug conjugates (ADCs), PEG linkers can improve solubility, reduce aggregation, and optimize pharmacokinetic properties like half-life and biodistribution.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of DBCO-labeled proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Poor Resolution / No Separation | 1. Inappropriate Column Chemistry: The chosen stationary phase (e.g., C18, C4, Phenyl) may not be optimal for separating the labeled and unlabeled species. | 1. Screen Different Columns: For PEGylated proteins, C4 or C18 columns are often used. A Jupiter C4 column with an acetonitrile gradient has been shown to provide good resolution. A Jupiter C18 may also provide good separation. | [11][12] |
| 2. Suboptimal Mobile Phase/Gradient: The gradient may be too steep, or the organic solvent choice may be inappropriate. | 2. Optimize Gradient: Decrease the gradient slope (e.g., from a 20-65% B gradient over 25 min) to improve separation. Ensure mobile phase is fresh, filtered, and HPLC-grade. | [12] | |
| 3. Incorrect Detection Wavelength: The detector may not be set to an optimal wavelength to distinguish between species. | 3. Use Dual Wavelengths: Monitor at both 280 nm (for the protein backbone) and 309 nm (specific for the DBCO group) to track both labeled and unlabeled proteins. | [1] | |
| Broad or Tailing Peaks | 1. Column Degradation: The column may be contaminated, have void formation, or the silica may be breaking down. | 1. Flush or Replace Column: Use guard columns to protect the analytical column. Flush the column with strong solvents. If problems persist, the column may need replacement. | [13] |
| 2. Column Overloading: Injecting too much sample can saturate the column. | 2. Reduce Sample Load: Dilute the sample or reduce the injection volume. Consider using a column with a larger capacity. | [13][14] | |
| 3. Secondary Interactions: Unwanted interactions between the protein and the stationary phase can cause tailing. | 3. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate and not identical to the protein's pKa. Sometimes, increasing temperature (e.g., to 45 °C) can slightly improve peak shape for PEGylated proteins. | [11][15] | |
| 4. Extra-Column Volume: Excessive tubing length or diameter between components can cause peak broadening. | 4. Minimize Tubing: Keep tubing between the injector, column, and detector as short and narrow as possible. | [14][16] | |
| Unexpected or "Ghost" Peaks | 1. Mobile Phase Contamination: Impurities in solvents, buffers, or water can appear as peaks, especially in gradient elution. | 1. Use Fresh, High-Purity Solvents: Prepare aqueous buffers fresh and filter them before use. Regularly flush solvent lines. | [13][17] |
| 2. Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. | 2. Implement Wash Steps: Run a blank gradient after each sample. Ensure the injector needle and port are thoroughly washed between injections. | [17][18] | |
| 3. Presence of Aggregates or Fragments: The conjugation process or sample handling may have induced protein aggregation or degradation. | 3. Use Orthogonal Methods: Analyze the sample with Size Exclusion Chromatography (SEC) to check for aggregates or fragments. | ||
| 4. Unreacted Reagents: Small molecule reagents (e.g., hydrolyzed DBCO-NHS ester) may not have been fully removed by the initial desalting step. | 4. Confirm Reagent Removal: Ensure the initial desalting/buffer exchange step is efficient. These small molecules should elute early in a reverse-phase gradient. | [1] | |
| Low Recovery / Yield | 1. Protein Precipitation: The protein may be precipitating on the column, especially in RP-HPLC due to organic solvents. | 1. Modify Mobile Phase: Lower the initial percentage of organic solvent. Add a small amount of a denaturant like guanidine HCl if compatible with your protein. | [19] |
| 2. Irreversible Adsorption: The protein may be binding too strongly to the column matrix. | 2. Check Column Compatibility: Ensure the column chemistry is appropriate. For very hydrophobic proteins, a less retentive column (e.g., C4 instead of C18) may be better. | [11] | |
| 3. Incorrect Fraction Collection: The collection window for the peak of interest may be inaccurate. | 3. Optimize Collection: Perform a trial run and collect small fractions across the entire peak to identify the optimal collection window. |
Experimental Protocols & Data
Protocol 1: General Protein Labeling with DBCO-PEG8-NHS Ester
This protocol provides a general method for labeling a protein with an amine-reactive DBCO reagent.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Removal of Excess Reagent:
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This method separates the DBCO-labeled protein based on its increased hydrophobicity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[11]
-
Mobile Phase B: 90% Acetonitrile / 0.085-0.1% TFA in water.[11][12]
-
Gradient:
Protocol 3: Characterization - Degree of Labeling (DOL) Calculation
The DOL (average number of DBCO molecules per protein) can be estimated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[1][20]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO group's contribution to the absorbance at 280 nm. For a typical IgG:
-
Protein Conc. (M) = [A280 - (A309 × 0.90)] / 203,000.[20]
-
(Note: 203,000 is the molar extinction coefficient (ε) of IgG in M⁻¹cm⁻¹, and 0.90 is the correction factor).
-
-
Calculate the DOL:
-
DOL = (A309 × Dilution Factor) / (12,000 × Protein Conc. (M)).[1]
-
(Note: 12,000 M⁻¹cm⁻¹ is the molar extinction coefficient (ε) of DBCO at 309 nm).
-
Summary of Key Quantitative Parameters
| Parameter | Typical Value / Range | Application | Citation(s) |
| HPLC Column Type | C4 or C18 (Reverse Phase) | Separation of PEGylated proteins | [11][12] |
| Butyl, Phenyl (HIC) | Non-denaturing separation | [1] | |
| Mobile Phase (RP-HPLC) | Water/Acetonitrile with 0.1% TFA | General purpose for proteins | [11] |
| Flow Rate | 0.5 - 1.0 mL/min | Analytical scale HPLC | [1][11][12] |
| Column Temperature | 45 °C | Improves resolution of PEGylated forms | [11][12] |
| Buffer Concentration | 5 - 100 mM | General HPLC | |
| Detection Wavelengths | 280 nm | Protein (Tryptophan, Tyrosine) | [1] |
| 309 nm | DBCO Moiety | [1][3] | |
| Protein Recovery | > 85% | From initial desalting spin column | [1][2] |
| Degree of Labeling (DOL) | 1 - 5 | Application Dependent | [1] |
Visualized Workflows and Logic Diagrams
Caption: Experimental workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
Caption: Logic diagram of RP-HPLC separation based on hydrophobicity.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound TFA salt | BroadPharm [broadpharm.com]
- 8. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. DBCO-PEG8-NHS ester, 2553412-88-5 | BroadPharm [broadpharm.com]
- 10. DBCO PEG8 Amine - JenKem Technology USA [jenkemusa.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. halocolumns.com [halocolumns.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing DBCO-PEG8-Amine Conjugation
Welcome to the technical support center for optimizing your DBCO-PEG8-amine conjugation reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful and efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound conjugation?
A1: For successful conjugation, it is crucial to use non-amine and non-azide containing buffers.[1][2] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[1][2][3] Studies have shown that HEPES buffer at pH 7 may result in higher reaction rates compared to PBS at the same pH.[4][5]
Q2: What is the ideal pH range for the conjugation reaction?
A2: The optimal pH for conjugating a DBCO moiety to a primary amine (acylation) is near neutral, typically between 6 and 9.[1][2] For the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction itself, a pH range of 5 to 10 has been investigated, with higher pH values generally leading to increased reaction rates, except when using HEPES buffer.[4][5] However, it is important to note that DBCO-amine is acid-sensitive and should not be subjected to a pH below 5.[6]
Q3: What is the recommended temperature and duration for the reaction?
A3: DBCO-azide conjugations are efficient across a range of temperatures, from 4°C to 37°C.[2][7] Higher temperatures generally accelerate the reaction rate.[2][7] A typical incubation period is 4-12 hours at room temperature.[1][3][7] For temperature-sensitive molecules, the reaction can be performed overnight at 4°C.[1][7]
Q4: How should I prepare my this compound for the reaction?
A4: this compound is often sparingly soluble in aqueous buffers.[6] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the final reaction buffer.[1][2][6] It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins or other biomolecules.[7][8]
Q5: What molar ratio of this compound to my azide-containing molecule should I use?
A5: To drive the reaction to completion, it is common to use a molar excess of one of the reactants. A general recommendation is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[7] For conjugations involving antibodies and small molecules, a higher excess of 1.5 to 10 equivalents may be beneficial.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal reaction buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine) and azides.[1][2] Switch to a recommended buffer such as PBS, HEPES, or borate buffer.[1][2] |
| Incorrect pH | Verify the pH of the reaction buffer is within the optimal range (typically 7-9).[1][2] Be aware that DBCO-amine is acid-sensitive and pH should not be below 5.[6] | |
| Inefficient reaction conditions | Increase the incubation time or temperature (up to 37°C if your molecules are stable).[1][2] Increase the molar excess of the this compound.[1] | |
| Reagent degradation | DBCO reagents can be moisture-sensitive.[1][2] Ensure the reagent vial is brought to room temperature before opening to prevent condensation.[1][2] Use freshly prepared solutions. | |
| One or both molecules are not properly functionalized | Confirm that both the DBCO and azide moieties are present and active on your respective molecules. | |
| Precipitation in the Reaction Mixture | Poor solubility of this compound | Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[1][6] |
| High concentration of organic solvent | Ensure the final concentration of the organic co-solvent is low, typically less than 20%, to avoid precipitating proteins.[7][8] | |
| Protein instability | The protein concentration may be too high, or the buffer conditions may not be optimal for its stability. Consider optimizing the protein concentration and buffer composition. | |
| Non-Specific Binding or Side Reactions | Reactive impurities in reagents | Use high-purity reagents. Purify your starting materials if necessary. |
| Presence of competing functional groups | Ensure that your azide-containing molecule does not have other functional groups that could react with the DBCO moiety, although this is rare due to the bioorthogonal nature of the reaction. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general procedure for conjugating a this compound to an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Azide-Containing Molecule: Dissolve your azide-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare the this compound Solution:
-
Perform the Conjugation:
-
Purification: Remove the excess, unreacted this compound and any byproducts using a suitable purification method such as size-exclusion chromatography or dialysis.[1]
-
Characterization: Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. The DBCO group has a characteristic UV absorbance at approximately 309 nm which can be used for quantification.[1]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
calculating drug-antibody ratio for DBCO-PEG8-amine ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calculating the drug-antibody ratio (DAR) for Antibody-Drug Conjugates (ADCs) synthesized using DBCO-PEG8-amine linkers.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window.[1][2] An optimal DAR is crucial for balancing efficacy and safety; a low DAR may lead to reduced potency, while a high DAR can negatively affect pharmacokinetics, increase toxicity, and potentially lead to faster clearance and aggregation.[2][3][4]
Q2: How does the this compound linker facilitate ADC construction?
A2: The this compound linker is a heterobifunctional linker used in copper-free click chemistry. The Dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The amine group can be used to attach the linker to a drug payload. The polyethylene glycol (PEG8) spacer is hydrophilic and enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
Q3: Which analytical methods are recommended for DAR determination?
A3: The three most common and recommended methods for DAR determination are UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each method has distinct advantages and limitations. HIC is often considered the gold standard for analyzing the distribution of different drug-loaded species.[5][6]
Q4: Can I rely on just one method for DAR determination?
A4: While one method can provide an estimate, it is highly recommended to use orthogonal methods to obtain a comprehensive and accurate understanding of your ADC. For instance, UV-Vis provides a rapid average DAR, HIC reveals the distribution of different species (e.g., DAR 0, 2, 4), and LC-MS confirms the identity and mass of each species. Comparing results from different techniques provides a more accurate and reliable characterization of the ADC.[5]
Comparison of Core Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, drug λmax) and uses the Beer-Lambert law to calculate concentrations.[7][] | Average DAR. | Simple, rapid, and requires minimal sample preparation.[][9] | Does not provide information on drug load distribution; can overestimate DAR if free drug is present; requires distinct absorbance maxima for antibody and drug.[2][3][10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The conjugation of hydrophobic drugs increases the antibody's hydrophobicity.[5][11] | Average DAR and drug load distribution (e.g., percentage of DAR 0, 2, 4, etc.).[6] | Provides distribution data under non-denaturing conditions, preserving the ADC's native structure.[12][13] | Method development can be empirical; typically incompatible with MS due to non-volatile salts in the mobile phase.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their precise mass-to-charge ratio. | Average DAR, drug load distribution, and confirmation of species identity by mass. | Highly accurate and detailed; can identify different isoforms and unexpected modifications.[14] | Requires more complex instrumentation and data processing; denaturing conditions in some LC methods can disrupt non-covalent interactions.[5][14] |
Troubleshooting Guide
Issue 1: My DAR value from UV-Vis spectroscopy is significantly higher than from HIC or LC-MS.
-
Probable Cause: Presence of unconjugated (free) drug-linker in the sample. The UV-Vis method measures the total absorbance of the drug chromophore, including both conjugated and free forms, leading to an overestimation of the DAR.[2][3]
-
Solution: Purify the ADC sample to remove any residual free drug-linker. Size Exclusion Chromatography (SEC) is an effective method for this purification step. An SEC-UV method can simultaneously quantify purity, aggregates, and free drug-related impurities, improving the accuracy of DAR determination.[15][16]
Issue 2: I see unexpected peaks or poor peak resolution in my HIC chromatogram.
-
Probable Cause 1: ADC Aggregation. The hydrophobic nature of the drug-linker can promote the formation of aggregates, which may appear as early-eluting or broad peaks.[17][18]
-
Solution 1: Analyze the ADC by Size Exclusion Chromatography (SEC) to confirm the presence and quantity of aggregates. To mitigate aggregation, consider optimizing buffer conditions (pH, salt concentration) or exploring different formulation strategies.[19][20]
-
Probable Cause 2: Method Optimization Needed. HIC method development can be complex. Factors like the column type, salt type and concentration, gradient slope, and temperature can all impact resolution.[5][]
-
Solution 2: Systematically optimize HIC parameters. Test different salt types (e.g., ammonium sulfate vs. ammonium tartrate) and adjust the gradient to improve the separation of different DAR species.[12]
-
Probable Cause 3: Positional Isomers. For some conjugation strategies, the drug may attach to different sites on the antibody, creating isomers that may have slightly different hydrophobicities and co-elute or appear as small, unresolved peaks.[21]
-
Solution 3: Couple HIC with mass spectrometry (if using MS-compatible mobile phases) or use orthogonal methods like peptide mapping after enzymatic digestion to identify conjugation sites.[22]
Issue 3: My LC-MS data shows a complex spectrum that is difficult to interpret.
-
Probable Cause: Heterogeneity from glycosylation. N-linked glycans on the antibody create multiple isoforms, which adds complexity to the mass spectrum on top of the drug-load heterogeneity.[2][23]
-
Solution: Deglycosylate the ADC sample using an enzyme like PNGase F prior to LC-MS analysis. This will remove the glycan heterogeneity and result in a much simpler spectrum where peaks correspond only to different drug-loaded species.[2][23]
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for the characterization of a this compound ADC.
Caption: High-level workflow for ADC synthesis, purification, and characterization.
Protocol 1: Average DAR Determination by UV-Vis Spectroscopy
This method assumes the drug payload has a unique absorbance maximum different from the antibody's maximum at 280 nm.
1. Determine Extinction Coefficients (ε):
-
Antibody (Ab): Accurately determine the concentration of the unconjugated antibody stock. Measure its absorbance at 280 nm (A₂₈₀) and at the drug's maximum absorbance wavelength (λₘₐₓ). Calculate ε(Ab, 280) and ε(Ab, λₘₐₓ). A typical molar extinction coefficient for an IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.[24]
-
Drug-Linker (D): Prepare a stock solution of the DBCO-PEG8-Drug construct of known concentration. Measure its absorbance at 280 nm and λₘₐₓ to determine ε(D, 280) and ε(D, λₘₐₓ). The DBCO group itself has a characteristic absorbance around 309 nm with an approximate molar extinction coefficient of 12,000 M⁻¹cm⁻¹.[4][25]
2. Measure ADC Absorbance:
-
Dilute the purified ADC sample to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and λₘₐₓ (Aλₘₐₓ).
3. Calculate DAR:
-
Use the following simultaneous equations (based on the Beer-Lambert law) to solve for the concentration of the antibody [Ab] and the drug [D]:
- A₂₈₀ = ε(Ab, 280) * [Ab] + ε(D, 280) * [D]
- Aλₘₐₓ = ε(Ab, λₘₐₓ) * [Ab] + ε(D, λₘₐₓ) * [D]
-
Calculate the average DAR: DAR = [D] / [Ab]
| Parameter | Typical Value / Note |
| ε(IgG) at 280 nm | ~210,000 M⁻¹cm⁻¹ or ~1.4 mL·mg⁻¹·cm⁻¹[24][26] |
| ε(DBCO) at ~309 nm | ~12,000 M⁻¹cm⁻¹[4][25] |
| DBCO Correction Factor at 280 nm | The DBCO group absorbs slightly at 280 nm. A correction factor may be needed for precise calculations.[25][27] |
Protocol 2: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
1. Materials and Mobile Phases:
-
HIC Column: TSKgel Butyl-NPR (or equivalent).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium/Potassium Phosphate, pH 7.0.[28][29]
-
Mobile Phase B (Low Salt): 50 mM Sodium/Potassium Phosphate, pH 7.0, optionally with 20% Isopropanol.[28]
2. Chromatographic Conditions:
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% B to 100% B over 15-20 minutes is a good starting point. The exact gradient should be optimized for the specific ADC.[7][28]
3. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in Mobile Phase A.
4. Data Analysis:
-
Integrate the peak areas for each resolved species. The peaks elute in order of increasing hydrophobicity: unconjugated antibody (DAR 0) elutes first, followed by DAR 2, DAR 4, etc.
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Calculate the weighted average DAR:
- Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[7][]
Protocol 3: DAR Confirmation by Intact LC-MS
1. Materials and Mobile Phases:
-
LC Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters ACQUITY BEH C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Optional (for complexity reduction): PNGase F for deglycosylation.
2. Chromatographic and MS Conditions:
-
LC Flow Rate: ~0.3 mL/min.
-
Column Temperature: 70-80 °C (to improve protein recovery).
-
Gradient: A shallow gradient from ~20% to 60% B over 15-20 minutes.
-
MS Ion Source: Electrospray Ionization (ESI).
-
MS Analyzer: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Acquisition Mode: Positive ion mode, scanning a mass range appropriate for the charged states of the ADC (e.g., m/z 1000-5000).
3. Data Analysis:
-
Deconvolute the raw mass spectrum (containing multiple charge states) to obtain the zero-charge masses of the different ADC species.[14]
-
Identify peaks corresponding to the antibody with different numbers of drug-linkers attached.
-
Calculate the average DAR by a weighted average of the peak intensities or areas from the deconvoluted spectrum.[30]
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing inconsistent DAR results.
Caption: Decision tree for troubleshooting inconsistent DAR values.
References
- 1. hpst.cz [hpst.cz]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. benchchem.com [benchchem.com]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 21. biocompare.com [biocompare.com]
- 22. criver.com [criver.com]
- 23. agilent.com [agilent.com]
- 24. Extinction Coefficient Determination of Proteins [biosyn.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Comparison between the Theoretical and Experimental Extinction Coefficient of a Monoclonal Antibody Product [journal11.magtechjournal.com]
- 27. broadpharm.com [broadpharm.com]
- 28. 4.5. Characterization of the ADC [bio-protocol.org]
- 29. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 30. waters.com [waters.com]
Technical Support Center: DBCO-PEG8-Amine Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of DBCO-PEG8-amine bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of this compound bioconjugates?
The long-term stability of this compound bioconjugates is primarily influenced by temperature, pH, buffer composition, and exposure to light. The dibenzocyclooctyne (DBCO) group is susceptible to oxidation and hydrolysis, particularly at low pH, while the PEG linker can also undergo oxidation. The overall integrity of the bioconjugate depends on the stability of the linkage formed with the target molecule (e.g., an amide bond).
Q2: What are the recommended storage conditions for this compound and its bioconjugates?
To ensure maximal long-term stability, this compound and its bioconjugates should be stored under the following conditions:
| Compound | Form | Temperature | Atmosphere | Light Condition |
| This compound (lyophilized powder) | Solid | -20°C or -80°C | Desiccated, Inert (Argon or Nitrogen) | Protected from light |
| This compound (in organic solvent) | Solution | -80°C | Inert (Argon or Nitrogen) | Protected from light |
| Bioconjugate (in aqueous buffer) | Solution | -80°C (consider cryoprotectants) | Inert (Argon or Nitrogen) | Protected from light |
Q3: How do multiple freeze-thaw cycles affect the stability of my bioconjugate?
Repeated freeze-thaw cycles can compromise the stability of bioconjugates by promoting aggregation and degradation. It is highly recommended to aliquot the bioconjugate into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: Which buffer components should I avoid to ensure the long-term stability of my DBCO-containing bioconjugate?
Certain buffer components can negatively impact the stability of the DBCO group. It is advisable to avoid buffers containing primary amines (e.g., Tris) if the this compound has not yet been conjugated, as they can compete with the desired reaction. Additionally, avoid acidic buffers (pH < 4), as they can lead to the hydrolysis of the DBCO group. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and generally safe option.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound bioconjugates.
Issue 1: Loss of Reactivity in a Click Chemistry Reaction
Possible Causes:
-
Degradation of the DBCO group due to improper storage (exposure to light, oxygen, or acidic pH).
-
The azide-containing reaction partner has degraded.
-
The presence of interfering substances in the reaction mixture (e.g., copper ions, reducing agents).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of reactivity in a click chemistry reaction.
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Possible Causes:
-
Oxidation of the DBCO group or the PEG linker.
-
Hydrolysis of the DBCO group.
-
Aggregation of the bioconjugate.
-
Contamination of the sample.
Troubleshooting Steps:
-
Analyze the Mass: Determine the mass of the unexpected species. An increase of 16 Da may suggest oxidation, while an increase of 18 Da could indicate hydrolysis.
-
Review Storage History: Check if the sample was exposed to light, oxygen, or non-optimal pH conditions.
-
Perform Control Experiments: Analyze the unconjugated this compound and the target molecule separately under the same conditions to identify the source of the impurity.
-
Purification: If degradation or aggregation is suspected, repurify the bioconjugate using an appropriate method (e.g., size-exclusion chromatography).
Experimental Protocols
Protocol 1: Accelerated Stability Study of a DBCO-Bioconjugate
This protocol outlines a method for assessing the stability of a DBCO-containing bioconjugate under accelerated conditions.
Technical Support Center: Post-Conjugation Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess DBCO-PEG8-amine following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: It is critical to remove unreacted this compound for several reasons:
-
Accurate Downstream Quantification: Residual DBCO reagents can interfere with assays used to determine the degree of labeling (e.g., by UV-Vis spectroscopy at ~309 nm), leading to an overestimation of conjugate concentration or labeling efficiency.[1]
-
Prevents Side Reactions: Free DBCO groups can react with any azide-containing molecules in subsequent experimental steps, leading to non-specific labeling and confounding results.
-
Reduces Non-specific Binding: Excess linker molecules can increase background signals in cell-based assays or imaging by binding non-specifically to surfaces or cells.
-
Ensures Purity for In Vivo Studies: For therapeutic or diagnostic applications, high purity is essential to avoid potential off-target effects or toxicity associated with the free linker.
Q2: What are the primary methods for removing small molecule linkers like this compound?
A2: The most common methods rely on the significant size difference between the large biomolecular conjugate (e.g., an antibody at ~150 kDa) and the small this compound linker (MW: ~700 Da).[2][3] Key techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: A highly effective and common method that separates molecules based on size. The larger conjugate elutes first, while the smaller, excess linker is retained longer in the column.[4][5][6]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable technique for rapidly exchanging buffer and removing small molecules from large biomolecule solutions.[7][8][9][10][11] It is particularly well-suited for larger sample volumes.
-
Dialysis: A traditional method where a semi-permeable membrane with a specific molecular weight cut-off (MWCO) is used to allow small molecules to diffuse out into a larger volume of buffer.[12]
-
Centrifugal Ultrafiltration: Spin columns with membranes of a defined MWCO are used to concentrate the larger conjugate while allowing the smaller, unreacted linker to pass through with the filtrate.[4][12]
Q3: I have a very small sample volume (~100 µL). Which purification method is best?
A3: For small sample volumes, spin desalting columns (a form of size-exclusion chromatography) or centrifugal ultrafiltration devices are ideal.[1][4] Methods like traditional dialysis can be challenging for small volumes and may result in significant sample loss during recovery.[1] Tangential flow filtration is typically used for larger, process-scale applications.[10]
Q4: How do I choose the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane or centrifugal filter?
A4: The MWCO should be at least 7 to 10 times smaller than the molecular weight of your biomolecule of interest. For example, if you have conjugated this compound to an antibody (~150 kDa), a 30 kDa MWCO membrane would be appropriate.[11] This ensures that the large conjugate is retained while the small linker (MW ~700 Da) is efficiently removed.
Q5: My protein conjugate is precipitating after the purification step. What could be the cause?
A5: Protein aggregation or precipitation post-purification can be caused by several factors:
-
Buffer Incompatibility: The final buffer composition (pH, ionic strength) may not be optimal for your protein's stability. Ensure the buffer exchange is performed into a buffer known to be suitable for your specific conjugate.
-
Increased Hydrophobicity: The addition of DBCO moieties can increase the overall hydrophobicity of the protein, which may promote aggregation, especially at high concentrations.[6]
-
Over-concentration: If using centrifugal filters or TFF, concentrating the protein too much can lead to aggregation. It is often best to diafilter first to remove the excess linker and then perform a final concentration step to the desired level.
Troubleshooting Guide: Purification Methods
This table summarizes and compares the most common methods for removing excess this compound.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size. Larger molecules elute faster. | Fast, gentle, high recovery, excellent for small volumes (spin columns).[4] | Potential for sample dilution, limited loading capacity for gravity columns. | Small to medium scale research applications; rapid buffer exchange. |
| Tangential Flow Filtration (TFF) / Diafiltration | Solution is passed tangentially across a membrane; small molecules pass through while large molecules are retained.[10] | Rapid, highly scalable, combines concentration and buffer exchange in one step.[8][10] | Requires specialized equipment, potential for membrane fouling, less economical for very small volumes. | Large scale manufacturing and process development (e.g., ADCs).[7][11] |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane into a large volume of external buffer.[12] | Simple setup, gentle on proteins, does not require specialized equipment. | Very slow (can take hours to days), potential for sample loss with small volumes, requires large buffer volumes.[1][5] | Non-urgent, medium-volume applications where speed is not critical. |
| Centrifugal Ultrafiltration | A centrifugal force is used to pass liquid through a membrane, retaining larger molecules.[12] | Fast, concentrates the sample, good for small volumes, disposable units are convenient. | Can lead to protein aggregation on the membrane surface, potential for non-specific binding to the membrane. | Desalting and concentrating small to medium volume protein samples. |
Experimental Protocols
Protocol: Removal of Excess DBCO-Linker using a Spin Desalting Column
This protocol is designed for the rapid purification of a biomolecule conjugate (e.g., an antibody) from excess this compound for sample volumes between 50 and 130 µL.
Materials:
-
Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[4]
-
Conjugated protein sample.
-
Purification buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microcentrifuge.
-
Collection tubes (1.5 mL).
Methodology:
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column into a 1.5 mL collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column into a new collection tube.
-
Gently add 300 µL of the desired purification buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.
-
Repeat this equilibration step two more times for a total of three washes.
-
-
Sample Loading and Elution:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply the entire conjugation reaction mixture (50-130 µL) to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g.
-
The purified conjugate is now in the collection tube. The excess this compound remains in the column resin.
-
-
Post-Purification:
-
Store the purified sample at 4°C or as appropriate for the specific protein.
-
Analyze the protein concentration and degree of labeling using a suitable method (e.g., UV-Vis spectroscopy).
-
Visualizations
Workflow for Conjugation and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound TFA salt | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. adcreview.com [adcreview.com]
- 8. Purification of Antibody Drug Conjugates with the µPULSE-TFF [formulatrix.com]
- 9. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DBCO-PEG8-amine and DBCO-PEG4-amine in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates. The linker not only connects the biomolecule to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the final conjugate. Among the plethora of available options, dibenzocyclooctyne-polyethylene glycol-amine (DBCO-PEG-amine) linkers have gained prominence for their role in copper-free click chemistry, offering a robust and bioorthogonal method for conjugation.
This guide provides an objective comparison of two commonly used DBCO-PEG-amine linkers with different PEG chain lengths: DBCO-PEG8-amine and DBCO-PEG4-amine. By presenting a detailed analysis of their performance characteristics, supported by experimental data, this guide aims to equip researchers with the knowledge to select the optimal linker for their specific bioconjugation needs, from antibody-drug conjugates (ADCs) to cell surface labeling and peptide modifications.
Core Differences and Physicochemical Properties
The fundamental difference between this compound and DBCO-PEG4-amine lies in the length of the hydrophilic polyethylene glycol (PEG) spacer. This compound has eight repeating ethylene glycol units, while DBCO-PEG4-amine has four. This seemingly small variation can have a significant impact on the properties of the linker and the resulting bioconjugate.
| Property | DBCO-PEG4-amine | This compound | Significance in Bioconjugation |
| Molecular Weight | Lower | Higher | Affects the overall size and hydrodynamic radius of the conjugate. |
| Spacer Arm Length | Shorter | Longer | Influences steric hindrance, solubility, and the distance between the conjugated molecules. |
| Hydrophilicity | High | Higher | Longer PEG chains generally impart greater water solubility to the conjugate, which can be crucial for hydrophobic payloads.[1] |
Performance in Bioconjugation: A Comparative Analysis
The length of the PEG linker is a critical design element that can dramatically alter the physicochemical and biological properties of a bioconjugate. The choice between a PEG4 and a PEG8 linker involves a trade-off between several factors, including reaction kinetics, steric hindrance, and the desired in vivo performance of the conjugate.
Reaction Kinetics and Efficiency
It is important to note that factors such as the concentration of reactants, temperature, and the choice of reaction buffer can also significantly impact the reaction kinetics.[6][7]
Steric Hindrance and Flexibility
A key consideration in bioconjugation is minimizing steric hindrance, which can impede the reaction or negatively affect the biological activity of the conjugated molecule.[8][9]
-
DBCO-PEG4-amine: The shorter PEG4 linker provides a more compact connection. This can be advantageous in applications where a minimal increase in the size of the conjugate is desired. However, in cases where the biomolecule and the payload are both large, a shorter linker may not provide sufficient separation, potentially leading to steric clash.[8]
-
This compound: The longer and more flexible PEG8 chain provides greater separation between the conjugated molecules, which can be crucial for overcoming steric hindrance.[1] This is particularly important when conjugating bulky molecules or when the binding site on the biomolecule is sterically hindered. However, a very long PEG chain could potentially wrap around the biomolecule and interfere with its function.[8]
Impact on Biological Performance
The length of the PEG spacer can have a profound effect on the in vivo behavior of the bioconjugate, including its solubility, stability, pharmacokinetics, and biological activity.
Solubility and Stability
One of the primary reasons for incorporating PEG linkers is to enhance the aqueous solubility of hydrophobic molecules and reduce aggregation.[9]
-
This compound: The longer PEG8 chain generally provides a greater solubilizing effect, which is particularly beneficial when working with highly hydrophobic payloads in applications like antibody-drug conjugates.[1]
-
DBCO-PEG4-amine: While still providing a significant increase in hydrophilicity, the effect of the PEG4 linker on solubility is less pronounced than that of the PEG8 linker.
In terms of stability, studies on peptide conjugates have shown a trend of increased serum stability with increasing PEG spacer length from PEG2 to PEG6.[6] This suggests that a PEG8 linker may offer superior stability compared to a PEG4 linker.
Pharmacokinetics and Biodistribution
In the context of therapeutic bioconjugates, the PEG linker length plays a crucial role in determining the pharmacokinetic (PK) profile.
| Parameter | Impact of Shorter PEG Linker (e.g., PEG4) | Impact of Longer PEG Linker (e.g., PEG8) | Supporting Evidence |
| Plasma Half-life | Generally shorter | Generally longer | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance.[10] |
| Kidney Uptake | Can lead to a more significant reduction in some cases | Also reduces kidney uptake, but may be less effective than PEG4 in certain contexts | A study on PSMA inhibitors showed a PEG4 linker resulted in a greater reduction in kidney uptake compared to a PEG8 linker.[11] |
| Liver Uptake | May be higher for more hydrophobic conjugates | Can be reduced due to increased hydrophilicity | Increasing PEG length can block liver uptake.[8] |
Biological Activity and Efficacy
The effect of PEG linker length on the biological activity of a conjugate is highly context-dependent and represents a critical optimization parameter.
-
In Vitro Potency: Longer PEG chains can sometimes lead to a decrease in in vitro potency.[10] This may be due to steric hindrance interfering with the binding of the conjugate to its target.[9]
-
In Vivo Efficacy: The improved pharmacokinetic profile conferred by a longer PEG linker can lead to enhanced in vivo efficacy, even if the in vitro potency is slightly reduced. The extended circulation time can result in greater accumulation of the conjugate at the target site.
For example, a study on bombesin-based radiolabeled antagonists found that both PEG4 and PEG6 conjugates exhibited high tumor uptake, suggesting an optimal range for linker length in that specific application.[6] Conversely, a study on antimicrobial peptides showed that shorter PEG linkers led to increased binding of bacterial cells, highlighting the application-specific nature of the optimal linker length.[11]
Experimental Protocols
The following are generalized protocols for bioconjugation using DBCO-PEG-amine linkers. It is important to optimize the reaction conditions for each specific application.
Protocol 1: Amine Modification and DBCO-PEG-amine Conjugation
This protocol describes the modification of a biomolecule containing a carboxylic acid with an amine, followed by conjugation to a DBCO-PEG-amine linker.
Materials:
-
Biomolecule with a carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Diamine (e.g., ethylenediamine)
-
DBCO-PEG-NHS ester (DBCO-PEG4-NHS or DBCO-PEG8-NHS)
-
Reaction Buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for amine coupling)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the biomolecule in MES buffer. Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Amine Modification: Add a 10- to 50-fold molar excess of the diamine to the activated biomolecule. Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature.
-
Purification: Remove excess diamine and byproducts by dialysis or size-exclusion chromatography.
-
DBCO-PEG Conjugation: To the purified amine-modified biomolecule in PBS, add a 10- to 20-fold molar excess of DBCO-PEG-NHS ester (dissolved in DMSO). The final DMSO concentration should be below 10%. Incubate for 1-2 hours at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Final Purification: Purify the final conjugate using dialysis or size-exclusion chromatography.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction between a DBCO-PEG-amine modified biomolecule and an azide-containing molecule.
Materials:
-
DBCO-PEG-amine modified biomolecule
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Dissolve the DBCO-PEG-amine modified biomolecule and the azide-containing molecule in the reaction buffer.
-
Molar Ratio: A molar excess of 1.5 to 10-fold of one reactant over the other is often used to drive the reaction to completion.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the reactants and their concentrations.[7]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted components.
Conclusion and Guidance on Linker Selection
The choice between this compound and DBCO-PEG4-amine is not a one-size-fits-all decision and should be guided by the specific requirements of the bioconjugation application.
Choose DBCO-PEG4-amine when:
-
A more compact conjugate with a minimal increase in size is desired.
-
The biomolecule and payload are relatively small, and steric hindrance is less of a concern.
-
Maximizing the reduction of kidney uptake is a primary goal, as suggested by some studies.[11]
Choose this compound when:
-
Enhanced aqueous solubility of the conjugate is critical, especially for hydrophobic payloads.
-
Greater separation between the conjugated molecules is needed to overcome steric hindrance.
-
Improved plasma stability and a longer circulation half-life are desired for therapeutic applications.
Ultimately, the optimal linker length should be determined empirically for each new bioconjugate. A systematic evaluation of a small panel of linkers with varying PEG lengths is a prudent approach in the early stages of development to identify the linker that provides the best balance of properties for the intended application. This data-driven approach will ensure the selection of a linker that maximizes the performance and therapeutic potential of the final bioconjugate.
References
- 1. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. precisepeg.com [precisepeg.com]
- 3. medium.com [medium.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of DBCO-PEG8-Amine in Bioconjugation
In the landscape of advanced bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and safety. The DBCO-PEG8-amine linker has emerged as a powerful tool, combining the precision of copper-free click chemistry with the physicochemical benefits of a mid-length polyethylene glycol (PEG) spacer. This guide provides an objective comparison of this compound with other PEG linkers and alternative conjugation chemistries, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.
Core Advantages of the this compound Linker
The advantages of this compound stem from the synergistic combination of its three key components: the dibenzocyclooctyne (DBCO) group, the eight-unit PEG spacer, and the terminal amine group.
-
DBCO Moiety: Bioorthogonal and Efficient Conjugation The DBCO group is instrumental in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1] This reaction enables the covalent ligation of molecules in complex biological environments. The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it exceptionally well-suited for in vivo applications and the labeling of live cells.[1][3] The reaction is characterized by fast kinetics, often proceeding to completion in minutes to a few hours, resulting in high yields of a stable triazole linkage.[1][3]
-
PEG8 Spacer: Optimizing Physicochemical and Pharmacokinetic Properties The inclusion of a PEG spacer is crucial for modulating the properties of bioconjugates.[4] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[5] The hydrophilic PEG8 chain helps to:
-
Enhance Solubility: The PEG linker improves the water solubility of the entire ADC, preventing aggregation and precipitation.[][7] The PEG8 spacer, in particular, was used to improve the solubility of a PBD dimer payload, allowing bioconjugation in an aqueous buffer with only 10% DMSO.[4]
-
Improve Pharmacokinetics (PK): By increasing the hydrodynamic volume of the conjugate, PEG linkers can reduce renal clearance and prolong circulation half-life, allowing for more effective drug accumulation in tumor tissues.[5][] Studies have shown that increasing PEG chain length can lead to better PK profiles.[8]
-
Reduce Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the bioconjugate, potentially lowering the risk of an immune response.[7]
-
-
Amine Group: Versatile Attachment Point The terminal primary amine (-NH2) provides a reactive handle for conjugation to a wide variety of molecules. It readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, making it a versatile anchor point for attaching the linker to antibodies or other proteins.[9][10]
Comparative Performance Analysis
The selection of a linker is a nuanced, application-dependent decision. Below is a comparison of this compound with other common linkers based on key performance parameters.
Comparison with Alternative Conjugation Chemistries
DBCO-mediated SPAAC offers distinct advantages over traditional chemistries like those using SMCC linkers, which connect amine and thiol groups.
| Feature | This compound (SPAAC) | SMCC Linker (Amine-Thiol) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Amine-reactive NHS ester and Thiol-reactive Maleimide |
| Biocompatibility | High: Copper-free, bioorthogonal reaction suitable for in vivo use.[11] | Moderate: Can react with free thiols (e.g., glutathione) in biological systems. |
| Specificity | High: DBCO and azide groups react specifically with each other.[2] | Lower: Potential for off-target reactions with endogenous thiols. |
| Reaction Conditions | Mild aqueous buffers (e.g., PBS), room temperature.[3] | Typically requires a two-step process and careful pH control. |
| Linkage Stability | Highly stable triazole ring.[12] | Thioether bond is stable; however, maleimide can undergo hydrolysis. |
| Hydrophilicity | High, conferred by the PEG8 spacer.[11] | Inherently hydrophobic, though water-soluble versions (Sulfo-SMCC) exist. |
Impact of PEG Chain Length on ADC Properties
The length of the PEG chain is a critical design element that influences the balance between solubility, stability, and biological activity.[13]
| Property | Short PEG (e.g., PEG4) | Medium PEG (PEG8) | Long PEG (e.g., PEG12/24) |
| Solubility Enhancement | Moderate.[13] | Good. Used in approved ADCs like Zynlonta®.[14][15] | High. May be required for extremely hydrophobic payloads.[4] |
| Aggregation Reduction | Moderate. | Effective. DAR8 ADCs with PEG8 showed good stability.[8] | Very effective.[16] |
| Steric Hindrance | Low. Less likely to interfere with antibody-antigen binding.[13] | Balanced. Generally does not significantly impair binding. | High. May potentially decrease binding affinity and biological activity.[13] |
| Pharmacokinetics (PK) | Shorter half-life compared to longer PEGs. | Improved half-life and exposure.[8] | Significantly extended half-life.[17] |
| In Vivo Efficacy | May be limited by faster clearance. | Often provides an optimal balance for improved therapeutic index.[14] | Can improve efficacy by extending exposure, but may reduce potency due to steric hindrance.[17] |
Comparison of Strained Alkynes: DBCO vs. BCN
Within copper-free click chemistry, DBCO and bicyclo[6.1.0]nonyne (BCN) are two prominent strained alkynes.
| Property | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Reaction Kinetics | Generally exhibits faster kinetics with aliphatic azides due to greater ring strain.[18] Second-order rate constants are typically in the range of 1-2 M⁻¹s⁻¹.[19] | Reacts significantly faster with aromatic azides.[18] |
| Stability | Shows some instability in the presence of reducing agents like TCEP and thiols like GSH.[20] Should be used freshly prepared.[20] | More stable than DBCO in the presence of thiols and reducing agents.[20] |
| Hydrophobicity | More hydrophobic due to the two aromatic rings. | Less hydrophobic and smaller in size.[18] |
| Ideal Application | When rapid reaction kinetics are essential.[18] | For applications requiring enhanced stability or when lower hydrophobicity is critical.[18] |
Visualizing a SPAAC-based Bioconjugation Workflow
The following diagrams illustrate the core reaction, the resulting ADC structure, and a typical experimental workflow for comparing ADC efficacy.
Caption: Strain-Promoted Alkyy-Azide Cycloaddition (SPAAC) reaction.
Caption: Structure of an ADC using a this compound linker.
Caption: Experimental workflow for ADC construction and evaluation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results.
Protocol 1: General Procedure for Antibody-Drug Conjugation via SPAAC
This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody functionalized with this compound.
A. Antibody Modification with DBCO-PEG-NHS Ester:
-
Preparation: Prepare the antibody solution (e.g., Trastuzumab) at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.[2] Remove any additives like BSA or sodium azide using an appropriate purification method.[12]
-
Reagent Preparation: Dissolve a DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[12]
-
Conjugation: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should not exceed 20%.[2]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[2][12]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV absorbance of the conjugate and using the extinction coefficients for the antibody (at 280 nm) and the DBCO group (at ~309 nm).[3]
B. SPAAC Reaction with Azide-Modified Payload:
-
Preparation: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add the azide-payload to the DBCO-modified antibody solution at a molar ratio of 1.5-4 fold excess of azide to DBCO.[1]
-
Incubation: Incubate the mixture for 4 to 24 hours. The reaction can be performed at 4°C or room temperature, depending on the stability of the components.[1][21]
-
Final Purification: Purify the final ADC conjugate to remove unreacted payload and solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation levels using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cells expressing the target antigen.[8]
-
Cell Culture: Plate target-positive cells (e.g., HER2-positive SK-BR-3 or NCI-N87 cells) and target-negative control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC/drug dilutions. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or by fixing and staining the cells.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 3: Pharmacokinetic (PK) Study in a Mouse Model
This study evaluates how the linker affects the stability and circulation time of the ADC in vivo.[8][22]
-
Animal Model: Use female BALB/c mice or other appropriate strain (n=3-5 per group).
-
ADC Administration: Administer a single intravenous (IV) bolus dose of the ADC (e.g., 3 mg/kg) to each mouse.[23]
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Sample Processing: Process the blood samples to collect plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated ligand-binding assay (e.g., ELISA).
-
Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Compare the PK profiles of ADCs with different linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. books.rsc.org [books.rsc.org]
- 5. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. This compound TFA salt | BroadPharm [broadpharm.com]
- 10. This compound TFA salt | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 22. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Researcher's Guide to Validating DBCO-PEG8-Amine Conjugation: SDS-PAGE and Its Alternatives
For researchers, scientists, and drug development professionals, the successful conjugation of a protein to a small molecule linker like DBCO-PEG8-amine is a critical step in creating advanced therapeutics, diagnostics, and research tools. This linker combines a copper-free click chemistry handle (DBCO) with a reactive amine group, spaced by a hydrophilic PEG chain that enhances solubility.[1][2][3] Verifying the successful formation of this conjugate is paramount.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a foundational technique for the initial assessment of conjugation success.[4] It is a widely accessible and rapid method to visualize the increase in molecular weight that occurs when this compound is successfully attached to a protein.[4] This guide provides an objective comparison of SDS-PAGE with powerful alternatives like Mass Spectrometry and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols to aid in the selection of the most appropriate validation method.
Performance Comparison of Conjugation Validation Techniques
The choice of analytical technique depends on the specific information required, from a quick qualitative check to precise quantitative analysis and site-specific characterization.
| Feature | SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Mass Spectrometry (MS) | HPLC (High-Performance Liquid Chromatography) |
| Primary Information | Provides a qualitative assessment of molecular weight shift, indicating successful conjugation. Allows for estimation of purity.[4][5] | Delivers highly accurate mass determination of the conjugate, confirming the exact mass addition of the this compound. Can identify conjugation sites.[6][7] | Quantifies the ratio of conjugated to unconjugated protein and separates aggregates or fragments.[8][9][10] |
| Resolution & Sensitivity | Lower resolution; may not distinguish between species with small mass differences. Sensitivity is in the microgram range with Coomassie staining.[11][12] | Very high resolution and sensitivity (picomole to femtomole range). Can detect subtle mass changes and low-abundance species.[13][14] | High resolution for separating different conjugation species (e.g., 1, 2, or 3 linkers attached). UV detection is typically in the microgram range.[15] |
| Quantitation | Semi-quantitative at best, using densitometry to estimate the relative amounts of protein bands.[4] | Can be quantitative with appropriate standards and methods (e.g., LC-MS), providing precise drug-to-antibody ratios (DAR).[8] | Highly quantitative, providing accurate percentages of conjugated vs. unconjugated species and aggregates through peak integration.[9] |
| Throughput | High throughput; multiple samples can be run simultaneously on a single gel. | Lower throughput, as samples are typically analyzed sequentially.[6] | Moderate to high throughput, especially with an autosampler. Run times are typically longer than SDS-PAGE but shorter than MS analysis.[8] |
| Cost & Ease of Use | Low equipment cost and simple, routine procedure.[4] | High equipment cost, requires specialized expertise for operation and data analysis.[16] | Moderate equipment cost and requires a moderate level of expertise for method development and operation.[9] |
| Key Advantages | Rapid, inexpensive, and visually intuitive confirmation of conjugation.[4] | Unambiguous mass confirmation, ability to map conjugation sites, and characterization of post-translational modifications.[16][14] | Excellent for quantifying conjugation efficiency, purity, and stability under native (SEC) or denaturing (RP-HPLC) conditions.[8][17] |
| Key Limitations | Does not provide exact mass or site of conjugation. Interactions between PEG and SDS can sometimes lead to band smearing or anomalous migration.[18] | Complex instrumentation and data interpretation. Potential for ion suppression and difficulty with very large or heterogeneous conjugates.[6] | Can be affected by protein-column interactions. Method development can be time-consuming.[17] |
Experimental Workflows and Principles
Visualizing the experimental process and the underlying principles of each technique is crucial for understanding how validation is achieved.
SDS-PAGE Validation Workflow
The following diagram outlines the typical workflow for conjugating a protein with this compound and subsequently analyzing the product using SDS-PAGE.
Caption: Workflow for this compound conjugation and SDS-PAGE validation.
Principle of SDS-PAGE Separation
SDS-PAGE separates proteins based on their molecular weight. The addition of the this compound linker (MW ≈ 700 Da) to a protein results in a detectable increase in its total mass, causing it to migrate more slowly through the gel.
Caption: Principle of conjugate separation by SDS-PAGE.
Detailed Experimental Protocols
Protocol for this compound Conjugation to an Azide-Modified Antibody
This protocol provides a representative example of conjugating this compound to an antibody that has been functionalized with azide groups.
Materials:
-
Azide-modified antibody (e.g., at 1-5 mg/mL in PBS, pH 7.4)
-
This compound (TFA salt, MW ≈ 700 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Molar Ratio Calculation: Determine the desired molar excess of the DBCO-linker to the antibody. A 10- to 20-fold molar excess is a common starting point.
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMF/DMSO) should not exceed 10% to maintain protein stability.
-
Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted this compound by SEC (desalting column).
-
Equilibrate the column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column and collect the purified conjugate.
-
Protocol for SDS-PAGE Analysis
This protocol details the steps for analyzing the purified conjugate.[5][11][19]
Materials:
-
Polyacrylamide gels (e.g., 4-20% gradient gels)[5]
-
1X SDS-PAGE Running Buffer
-
4X Laemmli Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Protein molecular weight marker
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% methanol, 7% acetic acid)[11]
Procedure:
-
Sample Preparation:
-
In separate tubes, place:
-
10-15 µg of the unconjugated (starting) antibody.
-
10-15 µg of the purified conjugated antibody.
-
-
Add DI water to equalize the volumes.
-
Add 1/3 volume of 4X Laemmli Sample Buffer to each tube.
-
Heat all samples at 95°C for 5 minutes to denature the proteins.[5]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill it with 1X SDS-PAGE Running Buffer.[19]
-
Load the molecular weight marker into the first lane.
-
Load the prepared unconjugated and conjugated samples into adjacent lanes.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel (approx. 45-90 minutes).[5][20]
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in the Coomassie staining solution for at least 15-30 minutes with gentle agitation.[19]
-
Transfer the gel to the destaining solution. Change the destain solution periodically until the protein bands are clearly visible against a clear background.[4][19]
-
Image the gel using a gel documentation system. Successful conjugation is confirmed by the appearance of a band in the conjugate lane that has shifted to a higher molecular weight compared to the unconjugated protein lane.[4]
-
Summary Protocols for Alternative Validation Methods
Mass Spectrometry (LC-MS):
-
Sample Preparation: The purified conjugate is desalted into a volatile buffer (e.g., ammonium acetate). For intact mass analysis, the sample is diluted to approximately 0.1-1 mg/mL.
-
LC-MS Analysis: The sample is injected into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8] The protein is typically separated on a reversed-phase column (e.g., C4) using a water/acetonitrile gradient containing 0.1% formic acid.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the exact molecular weight of the conjugated and unconjugated species, providing definitive confirmation of success.
HPLC (Size Exclusion Chromatography - SEC):
-
System Setup: An HPLC system is equipped with an SEC column suitable for separating the target antibody size range and a UV detector set to 280 nm.[8]
-
Mobile Phase: An isocratic mobile phase is used, typically a physiological buffer like PBS, pH 7.2.
-
Analysis: The purified conjugate sample is injected into the system. The chromatogram is analyzed by comparing the retention times and peak areas of the conjugate to the starting material. A successful conjugation will show a peak with a slightly earlier retention time than the unconjugated protein, and the integration of these peaks provides a quantitative measure of conjugation efficiency.
References
- 1. This compound TFA salt | BroadPharm [broadpharm.com]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 7. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 10. phmethods.net [phmethods.net]
- 11. iitg.ac.in [iitg.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. research.hsr.it [research.hsr.it]
- 14. Protein Mass Spectrometry [sigmaaldrich.com]
- 15. hplc.eu [hplc.eu]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. researchgate.net [researchgate.net]
- 19. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of DBCO-PEG8-Amine Conjugates
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a potential therapeutic is fraught with challenges, paramount among them being its stability in a complex biological environment. The choice of linker is a critical determinant of this in vivo fate. This guide provides an objective comparison of the in vivo stability of dibenzocyclooctyne (DBCO)-PEG8-amine conjugates against other common alternatives, supported by experimental data and detailed protocols to aid in the rational design of long-circulating and effective bioconjugates.
The DBCO-PEG8-amine linker, a cornerstone of copper-free click chemistry, offers a bioorthogonal platform for conjugating molecules to antibodies, nanoparticles, and other biological vectors. The dibenzocyclooctyne (DBCO) group reacts specifically with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, while the eight-unit polyethylene glycol (PEG) spacer enhances hydrophilicity and can improve pharmacokinetic profiles. The terminal amine group provides a versatile handle for further functionalization. However, the stability of the resulting conjugate in the dynamic in vivo milieu is a multifaceted issue influenced by the linker's chemistry, the nature of the conjugated molecules, and the biological system itself.
Performance Comparison: DBCO vs. Alternative Linkers
The in vivo performance of a bioconjugate is often a trade-off between reactivity, stability, and biocompatibility. Here, we compare DBCO-based linkers with two other widely used conjugation chemistries: maleimide-thiol and Bicyclo[6.1.0]nonyne (BCN)-azide cycloaddition.
| Linker Chemistry | Reaction Rate | Stability Considerations | Impact on Biodistribution |
| DBCO-Azide (SPAAC) | Generally fast kinetics.[1] | Stable triazole linkage.[2] However, the DBCO group itself can exhibit some reactivity with thiols, such as glutathione, which is abundant in the cytoplasm.[3] The hydrophobicity of the DBCO group may also lead to increased uptake by the reticuloendothelial system (RES), including the liver and spleen.[4] | Increased accumulation in the liver, kidney, and spleen has been observed compared to maleimide conjugates.[4] The extent of DBCO modification on an antibody can influence lung uptake.[5] |
| Maleimide-Thiol | Fast and efficient reaction. | The resulting thiosuccinimide linkage can be susceptible to hydrolysis and thiol exchange with endogenous thiols like albumin and glutathione, potentially leading to premature drug release.[4] | Can result in different off-target organ distribution compared to DBCO conjugates. For instance, one study showed lower retention in the liver, kidney, and spleen for maleimide conjugates.[4] |
| BCN-Azide (SPAAC) | Generally slower kinetics than DBCO.[1][2] | BCN is reported to have enhanced stability in the presence of thiols and reducing agents compared to DBCO.[2][3] Its smaller size and lower hydrophobicity can be advantageous in certain applications.[2] | The altered physicochemical properties may lead to different biodistribution profiles compared to the more hydrophobic DBCO, though specific comparative in vivo data is less prevalent in the reviewed literature. |
Experimental Protocols for Assessing In Vivo Stability
To empirically determine the in vivo stability of a bioconjugate, a combination of in vitro and in vivo studies is essential.
In Vitro Serum/Plasma Stability Assay
This assay provides an initial assessment of the conjugate's stability in a simulated biological fluid.
Objective: To determine the rate of drug cleavage or degradation of the bioconjugate in serum or plasma over time.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control (unconjugated antibody/vehicle)
-
Serum or plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).[6] It has been shown that whole blood can sometimes provide a better correlation to in vivo stability.[7]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA, fluorescence).[6][8][9]
Procedure:
-
Dilute the test bioconjugate to a final concentration (e.g., 0.5 mg/mL) in pre-warmed serum or plasma.[10]
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours), collect aliquots of the incubation mixture.[10]
-
Immediately stop the reaction, for example, by freezing at -80°C or by adding a precipitation agent.
-
Process the samples to separate the bioconjugate from serum/plasma proteins. This can be achieved through methods like protein A/G affinity capture for antibody conjugates or size exclusion chromatography.[6][8]
-
Analyze the amount of intact bioconjugate and/or the released payload at each time point using a validated analytical method.
-
Calculate the percentage of intact conjugate remaining or the rate of payload release over time.
In Vivo Biodistribution Study
This study tracks the localization and clearance of the bioconjugate in a living organism.
Objective: To determine the tissue distribution, accumulation, and clearance of the bioconjugate over time.
Materials:
-
Test bioconjugate labeled with a reporter (e.g., radioisotope like 125I or 89Zr, or a fluorescent dye).
-
Animal model (e.g., mice, rats).
-
Anesthesia.
-
Gamma counter or imaging system appropriate for the label.
Procedure:
-
Administer the labeled bioconjugate to the animal model, typically via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a cohort of animals.
-
Collect blood and dissect key organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Weigh each organ/tissue and measure the radioactivity or fluorescence signal.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The data will reveal the sites of accumulation and the rate of clearance of the bioconjugate.
Visualizing Experimental Workflows
To better illustrate the processes involved in assessing in vivo stability, the following diagrams outline the key steps.
Figure 1. Workflow for In Vitro Serum/Plasma Stability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Linkers for Protein Modification: Beyond DBCO-PEG8-Amine
For researchers, scientists, and drug development professionals seeking to optimize their protein modification strategies, the choice of a chemical linker is paramount. While DBCO-PEG8-amine has been a workhorse in the field of bioorthogonal chemistry, a range of alternative linkers offer distinct advantages in terms of reaction kinetics, stability, and hydrophilicity. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower informed decisions in the design of protein bioconjugates.
This guide focuses on two primary classes of alternative bioorthogonal chemistries that rival the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction utilized by DBCO linkers: alternative cyclooctynes for SPAAC and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We will delve into the performance of Bicyclo[6.1.0]nonyne (BCN) as a SPAAC reagent and the exceptionally rapid kinetics of the Trans-Cyclooctene (TCO) and tetrazine (Tz) ligation.
Performance Comparison: DBCO vs. Alternatives
The selection of an appropriate linker hinges on a careful evaluation of several key performance indicators. The following tables summarize the quantitative data available for the reaction kinetics and stability of DBCO, BCN, and TCO/Tetrazine systems.
Reaction Kinetics
The rate of a bioorthogonal reaction is critical, especially when working with low concentrations of biomolecules or in dynamic biological systems. The second-order rate constants provide a quantitative measure of the reaction speed.
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| SPAAC | ||
| DBCO + Benzyl Azide | 0.24 - 0.31[1] | Generally faster than BCN with aliphatic azides.[2] |
| BCN + Benzyl Azide | 0.07[1] | Slower than DBCO with aliphatic azides. |
| DBCO + Phenyl Azide | Slower than BCN | |
| BCN + Phenyl Azide | Significantly faster than DBCO | BCN can react via an inverse-electron demand mechanism with electron-poor azides.[3] |
| IEDDA | ||
| TCO + Tetrazine | 1 - 1 x 10⁶[4][5] | Exceptionally fast kinetics, often orders of magnitude faster than SPAAC.[6][7] |
| Methyl-substituted Tetrazine + TCO | ~1000[4] | |
| Hydrogen-substituted Tetrazine + TCO | up to 30,000[4] |
Stability and Side Reactions
The stability of the linker and its propensity for side reactions are crucial for the integrity and homogeneity of the final bioconjugate, particularly in the complex environment of a cell or in vivo.
| Linker | Stability Profile | Potential Side Reactions |
| DBCO | Less stable in the presence of thiols (e.g., glutathione).[1][2][8] Unstable in strong acids.[9][10] | Can react with thiols (cysteine residues), especially at higher concentrations or prolonged reaction times.[11][12][13] |
| BCN | More stable than DBCO in the presence of thiols.[1][2][8] Unstable in strong acids.[10] | Can react with thiols, but generally to a lesser extent than DBCO.[14] The reaction with 1,2-quinones is uniquely fast.[3] |
| TCO | Sensitive to acids, strong bases, and can be light-sensitive (isomerization to the less reactive cis-isomer).[7] | Can be sensitive to thiols and copper ions, which may promote isomerization.[7][8] |
| Tetrazine | Can be sensitive to bases.[7] | Can react with reducing agents like TCEP and DTT.[8] |
Physicochemical Properties
Beyond reactivity and stability, the physical and chemical properties of the linker itself can influence the characteristics of the resulting bioconjugate.
| Linker | Key Physicochemical Properties |
| DBCO | Bulky, aromatic, and relatively hydrophobic.[1][15] |
| BCN | Smaller, non-aromatic, and more hydrophilic than DBCO.[15][16][17] |
| TCO/Tetrazine | TCO is hydrophobic, but the overall hydrophilicity can be tuned with PEG linkers.[18] |
Experimental Protocols
Detailed methodologies for protein modification using BCN- and TCO-based linkers are provided below. These protocols focus on the common strategy of activating primary amines (e.g., lysine residues) on the protein surface.
Protocol 1: Protein Modification with BCN-NHS Ester and Azide Ligation
This protocol describes the introduction of a BCN moiety onto a protein via an NHS ester, followed by conjugation to an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-5 mg/mL.
-
BCN-PEG-NHS ester (e.g., BCN-PEG4-NHS).
-
Anhydrous DMSO or DMF.
-
Quenching solution (1 M Tris-HCl, pH 8.0).
-
Azide-functionalized molecule for ligation.
-
Spin desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation: If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
BCN-NHS Ester Activation:
-
Immediately before use, prepare a 10 mM stock solution of BCN-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-30 fold molar excess of the BCN-PEG-NHS ester solution to the protein solution.[14] The final DMSO concentration should be around 20%.[14]
-
Incubate the reaction mixture for 60 minutes at room temperature.[14]
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.[14]
-
-
Purification:
-
Remove unreacted BCN-PEG-NHS ester using a spin desalting column. The BCN-functionalized protein can be stored at -20°C for several months.[14]
-
-
Azide Ligation:
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess azide-containing molecules.[14]
-
Protocol 2: Protein Modification with TCO-NHS Ester and Tetrazine Ligation
This protocol details the labeling of a protein with a TCO group and its subsequent rapid ligation to a tetrazine-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-5 mg/mL.
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS).
-
Anhydrous DMSO or DMF.
-
Quenching solution (1 M Tris-HCl, pH 8.0).
-
Tetrazine-functionalized molecule for ligation.
-
Spin desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation: Perform buffer exchange into an amine-free buffer like PBS if necessary.[4][18]
-
TCO-NHS Ester Activation:
-
Quenching:
-
Purification:
-
Tetrazine Ligation:
-
Mix the TCO-activated protein with the tetrazine-activated molecule in a 1:1 molar ratio.[4] A slight excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used.[4]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle rotation.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (around 520 nm).[5]
-
-
Final Purification:
-
The final conjugate can be purified from unreacted components using size-exclusion chromatography if necessary.[4]
-
Visualizing the Chemistries and Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms for SPAAC and IEDDA bioorthogonal ligations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 16. BCN-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 17. BCN-amine exo BCN reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 18. interchim.fr [interchim.fr]
Safety Operating Guide
Personal protective equipment for handling DBCO-PEG8-amine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with DBCO-PEG8-amine. The following procedures are based on available Safety Data Sheets (SDS) and general best practices for handling amine-containing and PEGylated compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an acute oral toxicant (Category 4) and may cause skin, eye, and respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[1] Therefore, a comprehensive PPE strategy is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[1][2] |
| Skin Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3][4] |
| Lab Coat | A standard lab coat should be worn to protect against skin contact.[4] | |
| Closed-toe Shoes | Required for all laboratory work to protect feet from potential spills.[4] | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound should be conducted in a chemical fume hood.[1][2] |
Operational and Disposal Plans
Adherence to a strict operational workflow and proper disposal protocol is critical for the safe handling of this compound.
Experimental Protocol: Handling and Usage
-
Preparation : Before starting any work, ensure all necessary equipment and reagents are assembled in a designated chemical fume hood.[1][2]
-
Donning PPE : Put on all required PPE as outlined in the table above before handling the compound.
-
Dispensing : The compound is a liquid and should be handled with care to avoid splashes or aerosol formation.[1][2]
-
Post-Experiment Procedures : After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly after handling.[1][2]
Disposal Plan
-
Waste Collection : All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[5] Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Method : Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[1][2] Do not allow the material to enter drains or water courses.[1][2]
Spill and Exposure Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] If irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1][2] If irritation persists, seek medical attention.[1][2] |
| Inhalation | Remove the individual to fresh air.[1][2] If symptoms persist or in severe cases, seek medical attention.[1][2] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] |
| Spill Cleanup | For spills, mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[1][2] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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